molecular formula C8H15Cl3O3 B1668634 Chloralodol CAS No. 3563-58-4

Chloralodol

Cat. No.: B1668634
CAS No.: 3563-58-4
M. Wt: 265.6 g/mol
InChI Key: QVFWZNCVPCJQOP-UHFFFAOYSA-N
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Description

Chloralodol, also known internationally as chlorhexadol, is a chemical compound with the molecular formula C8H15Cl3O3 and a molar mass of 265.56 g/mol . It is classified pharmacologically as a sedative-hypnotic agent, belonging to the class of aldehydes and derivatives . While its exact mechanism of action in a research context is not fully detailed in the available literature, it is structurally and functionally related to chloral hydrate . Chloral hydrate, from which this compound is derived, is known to exert its sedative effects through its active metabolite, trichloroethanol, which enhances the GABA receptor complex . This action is similar to other central nervous system depressants, such as benzodiazepines and barbiturates, making compounds like this compound of interest in neuropharmacological studies . Historically, this compound was used in medicine, but it is no longer marketed in the United States . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3563-58-4

Molecular Formula

C8H15Cl3O3

Molecular Weight

265.6 g/mol

IUPAC Name

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol

InChI

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3

InChI Key

QVFWZNCVPCJQOP-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Canonical SMILES

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O

Appearance

Solid powder

boiling_point

304.7°Cat760mmHg

melting_point

103 °C
103.0 °C

Other CAS No.

3563-58-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chloralodol;  Chloralodolum;  Chlorhexadol;  Lora;  Mecoral

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chloralodol on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloralodol, a sedative and hypnotic agent, exerts its primary pharmacological effects on the central nervous system through its active metabolite, 2,2,2-trichloroethanol (TCEt). This guide delineates the mechanism by which TCEt modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the principal inhibitory neurotransmitter receptors in the brain. TCEt acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-mediated chloride currents and, at higher concentrations, directly activating the receptor. This potentiation of inhibitory neurotransmission underlies the sedative and hypnotic properties of this compound. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the key pathways and mechanisms.

Introduction: From this compound to 2,2,2-Trichloroethanol

This compound is a pro-drug that undergoes rapid metabolic conversion to its active form, 2,2,2-trichloroethanol (TCEt), primarily by alcohol dehydrogenase in the liver.[1] The sedative and hypnotic effects of this compound are attributable to the action of TCEt on GABA-A receptors.[2][3] Understanding the mechanism of action of this compound, therefore, necessitates a thorough examination of the interaction of TCEt with these receptors.

This compound This compound ADH Alcohol Dehydrogenase (Liver) This compound->ADH Metabolism TCEt 2,2,2-Trichloroethanol (TCEt) (Active Metabolite) GABAA_Receptor GABA-A Receptor TCEt->GABAA_Receptor Positive Allosteric Modulation ADH->TCEt Sedation Sedative/Hypnotic Effects GABAA_Receptor->Sedation Enhanced Inhibition

Figure 1: Metabolic Activation of this compound.

Quantitative Analysis of Trichloroethanol's Interaction with GABA-A Receptors

Electrophysiological studies have provided quantitative data on the functional modulation of GABA-A receptors by TCEt. The primary mechanism is the potentiation of GABA-activated chloride currents.

ParameterValueReceptor/Cell TypeMethodReference
EC50 (Potentiation of 1 µM GABA)3.0 ± 1.4 mMMouse Hippocampal NeuronsWhole-Cell Patch Clamp[2][3]
Emax (Potentiation of 1 µM GABA)576 ± 72% of controlMouse Hippocampal NeuronsWhole-Cell Patch Clamp[2][3]

Table 1: Functional Potency of 2,2,2-Trichloroethanol on GABA-A Receptors

Mechanism of Action at the GABA-A Receptor

TCEt enhances the function of GABA-A receptors through positive allosteric modulation. This means that TCEt binds to a site on the receptor that is distinct from the GABA binding site and, in doing so, increases the receptor's response to GABA.[2][3]

Allosteric Modulation and Direct Activation

At clinically relevant concentrations, TCEt potentiates the chloride current induced by sub-saturating concentrations of GABA.[2][3] This potentiation manifests as both an increase in the amplitude and a prolongation of the GABA-activated currents.[4] At higher concentrations (≥ 2.5 mM), TCEt can directly activate the GABA-A receptor, opening the chloride channel in the absence of GABA.[2][3] This direct activation is, however, a less potent effect compared to its modulation of GABA-induced currents.

cluster_receptor GABA-A Receptor GABA_site GABA Binding Site (Orthosteric) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Opens/Potentiates Opening TCEt_site TCEt Binding Site (Allosteric, Transmembrane) TCEt_site->Cl_channel Opens/Potentiates Opening Cl_ion Cl- Cl_channel->Cl_ion Influx GABA GABA GABA->GABA_site Binds TCEt TCEt TCEt->TCEt_site Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Figure 2: Allosteric Modulation of the GABA-A Receptor by TCEt.
Binding Site and Subunit Selectivity

The binding site for TCEt on the GABA-A receptor is distinct from the binding sites for benzodiazepines, neurosteroids, and barbiturates.[3] Site-directed mutagenesis studies have provided evidence that the binding site for TCEt is located within the transmembrane domains of the GABA-A receptor subunits. Specifically, a mutation of a methionine residue to a tryptophan at position 286 (M286W) in the third transmembrane domain (TM3) of the β1 subunit abolishes the positive modulatory effect of TCEt on α2β1 receptors.[2] In contrast, mutations in the α2 subunit that are known to affect the action of other anesthetics do not alter the modulation by TCEt.[2] This suggests that the β subunit is a critical determinant for the action of TCEt.

Receptor Subunit CombinationEffect of TrichloroethanolKey FindingsReference(s)
α2β1 Potentiation of GABA-induced currentsPositive modulation is abolished by a M286W mutation in the β1 subunit.[2]
α2 subunit mutations No change in potentiationSuggests the α2 subunit is not a primary determinant of TCEt's modulatory site.[2]
Receptors in mouse hippocampal neurons Potentiation of GABA-induced currents and direct activation at higher concentrationsThe effect is not blocked by the benzodiazepine antagonist flumazenil, confirming a distinct binding site.[2][3]

Table 2: Subunit Selectivity of 2,2,2-Trichloroethanol

Experimental Protocols

The primary technique for characterizing the mechanism of action of compounds like TCEt on GABA-A receptors is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Expressing Recombinant GABA-A Receptors

This method allows for the study of specific GABA-A receptor subunit combinations in a controlled environment.

Objective: To measure the potentiation of GABA-activated currents by TCEt on a specific GABA-A receptor subtype (e.g., α1β2γ2).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the cDNAs for the desired GABA-A receptor subunits.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • Agonist and Modulator Solutions: Stock solutions of GABA and TCEt are prepared and diluted to their final concentrations in the external solution.

Procedure:

  • Cell Culture: Culture transfected HEK293 cells on glass coverslips. Recordings are typically performed 24-48 hours after transfection.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Whole-Cell Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette under positive pressure.

    • Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application:

    • Establish a stable baseline by applying a sub-saturating concentration of GABA (e.g., EC10-EC20) for a short duration (e.g., 5 seconds) at regular intervals.

    • Co-apply the same concentration of GABA with varying concentrations of TCEt.

    • Include a washout period with only external solution between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of TCEt.

    • Calculate the percentage potentiation for each TCEt concentration.

    • Plot the concentration-response curve and fit with the Hill equation to determine the EC50 and Emax.

start Start culture Culture Transfected HEK293 Cells start->culture pipette Prepare Patch Pipette culture->pipette seal Form Gigaohm Seal pipette->seal rupture Rupture Membrane (Whole-Cell) seal->rupture clamp Voltage Clamp at -60 mV rupture->clamp baseline Apply GABA (EC10-20) Establish Baseline clamp->baseline coapply Co-apply GABA + TCEt (Various Concentrations) baseline->coapply washout Washout coapply->washout analyze Measure Current Amplitudes and Analyze Data coapply->analyze washout->baseline Repeat for stable response end End analyze->end

Figure 3: Experimental Workflow for Whole-Cell Patch-Clamp Analysis.

Conclusion

The sedative and hypnotic effects of this compound are mediated by its active metabolite, 2,2,2-trichloroethanol, which acts as a positive allosteric modulator of GABA-A receptors. TCEt enhances GABAergic neurotransmission by potentiating GABA-induced chloride currents through a binding site located within the transmembrane domains of the receptor, with the β subunit playing a critical role. While the precise binding affinity and a comprehensive profile of subtype selectivity require further investigation, the existing electrophysiological data provide a solid foundation for understanding the core mechanism of action of this compound. The experimental protocols outlined in this guide offer a framework for further research into the nuanced interactions of this compound and its metabolites with the diverse family of GABA-A receptors.

References

An In-depth Technical Guide on the Historical Development and Synthesis of Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloralodol, also known as chlorhexadol, is a sedative and hypnotic agent chemically identified as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol. As a prodrug of chloral hydrate, it was developed to offer a better-tolerated alternative with reduced gastric irritation. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, physicochemical properties, and the evolution of its therapeutic use. The document includes detailed experimental protocols, quantitative data organized for comparative analysis, and visualizations of key chemical processes to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound emerged from the lineage of chloral-based hypnotics, with chloral hydrate being the first synthetic sedative-hypnotic drug, first synthesized in 1832.[1] While effective, chloral hydrate was known for its unpleasant taste and tendency to cause gastric irritation. This led to the exploration of derivatives that would retain the therapeutic effects while minimizing adverse effects. This compound was one such derivative, designed to slowly hydrolyze into chloral hydrate after administration, thereby reducing direct contact of high concentrations of chloral hydrate with the gastric mucosa.[2]

This guide will first trace the historical milestones in the development of chloral-based sedatives, leading to the synthesis of this compound. Subsequently, it will provide a detailed account of its synthesis, including experimental procedures. Finally, a comprehensive summary of its known physicochemical properties will be presented in a structured format.

Historical Development

The story of this compound is intrinsically linked to its parent compound, chloral hydrate.

  • 1832: Justus von Liebig first synthesizes chloral hydrate.[1]

  • Late 19th Century: Chloral hydrate becomes widely used as a sedative and hypnotic.

  • Mid-20th Century: Research focuses on developing derivatives of chloral hydrate with improved tolerability.

  • 1960: A significant development in the synthesis of chloral derivatives is marked by a US patent granted to E. V. Christensen for the preparation of compounds including this compound. This patent details the reaction of chloral with polyhydric alcohols.

This compound was classified as a Schedule III drug in the United States; however, it is no longer marketed and prescribed in the US.[3] Its therapeutic usefulness has been rated as low, with a moderate likelihood of abuse.[2]

Synthesis of this compound

The primary method for synthesizing this compound involves the reaction of chloral (trichloroacetaldehyde) with 2-methyl-2,4-pentanediol.

Reaction Scheme

The synthesis is a hemiacetal formation reaction. The aldehyde group of chloral reacts with one of the hydroxyl groups of 2-methyl-2,4-pentanediol.

G cluster_0 Reactants cluster_1 Product Chloral Chloral (Trichloroacetaldehyde) This compound This compound (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol) Chloral->this compound + Diol 2-Methyl-2,4-pentanediol Diol->this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the principles of hemiacetal formation between an aldehyde and an alcohol.

Materials:

  • Chloral (Trichloroacetaldehyde)

  • 2-Methyl-2,4-pentanediol

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Stirring apparatus

  • Reaction vessel

  • Cooling bath

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-methyl-2,4-pentanediol in an appropriate volume of anhydrous solvent.

  • Cool the solution in a cooling bath.

  • Slowly add an equimolar amount of chloral to the cooled solution with continuous stirring.

  • Maintain the reaction at a low temperature for several hours to allow for the formation of the hemiacetal.

  • After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound crystals.

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₈H₁₅Cl₃O₃[4]
Molar Mass 265.56 g/mol [3][5]
Melting Point 103 °C[5]
Boiling Point 304.7 °C at 760 mmHg[5]
Solubility Hydrolyzes in aqueous solution.
Readily soluble in alcohol and chloroform.
Moderately soluble in ether.
Slightly soluble in carbon tetrachloride.
Physical Description Crystals

Signaling Pathways and Experimental Workflows

As this compound is a prodrug of chloral hydrate, its primary mechanism of action is mediated through its active metabolite, trichloroethanol. The following diagram illustrates the metabolic pathway.

G This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol ChloralHydrate->Trichloroethanol Metabolism (Alcohol Dehydrogenase) GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Positive Allosteric Modulation CNS_Depression CNS Depression (Sedation/Hypnosis) GABA_A_Receptor->CNS_Depression

Caption: Metabolic pathway and mechanism of action of this compound.

The experimental workflow for the synthesis and purification of this compound can be summarized as follows:

G A Reactant Mixing (Chloral + 2-Methyl-2,4-pentanediol) B Reaction (Hemiacetal Formation) A->B C Solvent Removal B->C D Crude Product Isolation C->D E Purification (Recrystallization) D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound represents a notable development in the history of sedative-hypnotic drugs, born from the necessity to improve the properties of its predecessor, chloral hydrate. Its synthesis via the reaction of chloral and 2-methyl-2,4-pentanediol is a straightforward application of hemiacetal chemistry. While its clinical use has waned with the advent of newer and safer medications, the study of its historical development, synthesis, and properties provides valuable insights for medicinal chemists and drug development professionals. This guide has consolidated the available technical information on this compound to serve as a comprehensive reference for the scientific community.

References

Pharmacokinetic profile of Chloralodol in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetic Profile of Chloralodol and its Active Metabolite, Chloral Hydrate, in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as chlorhexadol, functions as a prodrug that is rapidly metabolized to its active form, chloral hydrate. Consequently, the vast majority of pharmacokinetic research available in animal models focuses on chloral hydrate and its subsequent metabolites. This guide provides a comprehensive overview of the pharmacokinetic profile of chloral hydrate in preclinical animal models, offering insights into its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for the development and evaluation of compounds related to this chemical class.

Pharmacokinetic Profile of Chloral Hydrate

Chloral hydrate is quickly absorbed and metabolized, making its detection in plasma challenging. Its pharmacological effects are primarily due to its metabolite, trichloroethanol.

Metabolism

Following administration, chloral hydrate is rapidly metabolized into two major metabolites: trichloroethanol (TCOH) and trichloroacetic acid (TCA). TCOH is further conjugated to form trichloroethanol glucuronide (TCOG). Dichloroacetic acid (DCA) has also been identified as a metabolite. The metabolism of chloral hydrate is a critical factor in its pharmacokinetic profile and toxicological evaluation. In B6C3F1 mice, the formation and metabolism of these metabolites appear to be dose-dependent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of chloral hydrate and its metabolites in mice and rats.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate in Male B6C3F1 Mice Following Intravenous Administration

Dose (mg/kg)Half-life (t½) (h)Systemic Clearance (L/h/kg)
11.20.0936
1120.3220
3360.407.6

Data from IARC Publications.[1]

Table 2: Time to Maximum Plasma Concentration (Tmax) of Chloral Hydrate and its Metabolites in Mice and Rats

CompoundAnimal ModelTmax
Chloral HydrateMice and Rats0.25 hours
Trichloroacetic Acid (TCA)Mice1 hour
Trichloroacetic Acid (TCA)Rats1-6 hours
Trichloroethanol (TCOH)Mice0.25 hours
Trichloroethanol (TCOH)Rats0.25 hours
Trichloroethanol Glucuronide (TCOG)Rats1 hour

Data from National Toxicology Program (NTP) and PubMed.[2][3]

Table 3: Plasma Half-life (t½) of Chloral Hydrate Metabolites in Mice and Rats

CompoundAnimal ModelHalf-life (t½)
Trichloroethanol (TCOH) and Trichloroethanol Glucuronide (TCOG)RatsSignificantly greater than in mice

Data from PubMed.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

Animal Models

Commonly used animal models for pharmacokinetic studies of chloral hydrate include male B6C3F1 mice and Fischer 344 rats.[2]

Dosing and Administration

Oral Gavage:

  • Animals are weighed to determine the correct dosing volume, with a maximum recommended volume of 10 ml/kg for mice.[4][5][6]

  • An appropriately sized gavage needle (e.g., 18-20 gauge for mice) with a rounded tip is selected.[4][5]

  • The length of the gavage tube is measured against the animal, from the tip of the nose to the last rib, to prevent perforation of the stomach.[4][6]

  • The animal is restrained, and the head is extended to create a straight line through the neck and esophagus.[4][5]

  • The gavage tube is gently inserted into the diastema of the mouth and advanced along the upper palate into the esophagus.[4] The substance is then administered slowly.[7]

  • The animal is monitored for any signs of distress post-administration.[4][5]

Blood Sample Collection

Tail Vein Sampling (Mice):

  • The mouse is placed in a restraint tube.[8]

  • The tail may be warmed to dilate the blood vessels.[8][9]

  • The lateral tail vein is punctured with a sterile needle (e.g., 25 gauge) or lancet.[8] It is not appropriate to cut the tail with a scalpel.[10]

  • Blood is collected in a capillary tube.[8] The maximum volume of blood to be collected should be in accordance with institutional guidelines (e.g., typically no more than 10% of the circulating blood volume in a single collection every two weeks).[8]

  • Pressure is applied to the puncture site to ensure hemostasis.[8][11]

Analytical Methods

Gas Chromatography (GC): Gas chromatography with electron capture detection (GC-ECD) is a common method for the quantification of chloral hydrate and its metabolites in biological samples.[1][12]

  • Sample Preparation: Biological samples (e.g., plasma, urine) are prepared for analysis. This may involve extraction of chloral hydrate and trichloroethanol with a solvent like diethyl ether and methylation of trichloroacetic acid.[12]

  • Internal Standard: An internal standard, such as 2,2'-dichloroethanol, is added to the samples.[12]

  • Analysis: The prepared samples are injected into the gas chromatograph for separation and detection.

  • Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of the internal standard and calibration standards. Detection limits can be as low as 5 ng/mL for chloral hydrate and trichloroethanol, and 10 ng/mL for trichloroacetic acid in plasma.[12]

Liquid Chromatography (LC): Liquid chromatographic methods have also been developed, often involving derivatization of chloral hydrate prior to analysis.[1][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study in an animal model.

Pharmacokinetic_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: In-Life cluster_Analysis Phase 3: Bioanalysis cluster_Interpretation Phase 4: Data Interpretation Animal_Acclimatization Animal Acclimatization (e.g., B6C3F1 mice) Dosing Drug Administration (e.g., Oral Gavage) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation (this compound/Chloral Hydrate) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sample Collection (e.g., Tail Vein) Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Analytical_Method Sample Analysis (e.g., GC-ECD) Sample_Processing->Analytical_Method PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, t½, AUC) Analytical_Method->PK_Modeling Report Final Report Generation PK_Modeling->Report

Workflow for a typical animal pharmacokinetic study.

References

In-Vitro Stability and Degradation of Chloralodol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro stability and degradation of Chloralodol. This compound, a prodrug of chloral hydrate, undergoes hydrolysis as its primary degradation pathway. This document outlines the anticipated degradation pathways, summarizes the stability of its active metabolite, chloral hydrate, under various conditions, and provides detailed experimental protocols for conducting forced degradation studies. The information presented herein is intended to guide researchers and drug development professionals in designing and executing stability-indicating studies for this compound and related compounds.

Introduction

This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It functions as a prodrug, which undergoes slow hydrolysis in the body to release its active metabolite, chloral hydrate.[1] This slow conversion is believed to reduce gastric irritation compared to direct administration of chloral hydrate.[1] Understanding the in-vitro stability and degradation profile of this compound is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage conditions.

The primary degradation pathway of this compound is its hydrolysis to chloral hydrate and 2-methyl-2,4-pentanediol. Subsequently, chloral hydrate itself can degrade, particularly under alkaline conditions, to form chloroform and formic acid.[3] This two-step degradation process is central to the stability considerations of this compound.

Degradation Pathways of this compound

The in-vitro degradation of this compound is expected to proceed through a two-step pathway. The initial and primary degradation is the hydrolysis of the ether linkage, releasing chloral hydrate. This reaction is likely to be influenced by pH and temperature. The second step involves the degradation of the released chloral hydrate.

Step 1: Hydrolysis of this compound to Chloral Hydrate

The hydrolysis of this compound breaks the ether bond, yielding chloral hydrate and 2-methyl-2,4-pentanediol. This reaction is anticipated to be the rate-limiting step in the overall degradation of the parent molecule.

Step 2: Degradation of Chloral Hydrate

Chloral hydrate is known to be unstable in alkaline conditions, where it undergoes the haloform reaction to produce chloroform and formic acid.[3] This reaction is essentially irreversible and represents a critical degradation pathway for the active metabolite of this compound.

G Proposed Degradation Pathway of this compound This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis (Primary Degradation) DegradationProduct1 2-methyl-2,4-pentanediol This compound->DegradationProduct1 Hydrolysis Chloroform Chloroform ChloralHydrate->Chloroform Alkaline Degradation FormicAcid Formic Acid ChloralHydrate->FormicAcid Alkaline Degradation

Proposed Degradation Pathway of this compound

In-Vitro Stability Profile

Due to the limited availability of specific in-vitro stability data for this compound, the following sections summarize the known stability of its active metabolite, chloral hydrate, under various stress conditions. It is reasonable to infer that the factors promoting the degradation of chloral hydrate will also be relevant to the overall stability of a this compound formulation, following the initial hydrolysis step.

Summary of Chloral Hydrate Stability

Studies on extemporaneously compounded oral solutions of chloral hydrate have demonstrated good stability under refrigerated (5°C) and room temperature (25°C) conditions for up to 180 days, with concentrations remaining above 96% of the initial value.[4] In another study, a 7% chloral hydrate syrup was found to be stable for at least 180 days at both room temperature (20 ± 1 °C) and under refrigeration (5 ± 2 °C).[5]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[6][7] The following tables outline the expected outcomes of forced degradation studies on this compound, based on its chemical structure and the known stability of chloral hydrate.

Table 1: Predicted In-Vitro Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents and ConditionsExpected Primary Degradation of this compoundExpected Subsequent Degradation of Chloral Hydrate
Acidic Hydrolysis 0.1 M HCl, heatHydrolysis to Chloral HydrateGenerally stable
Alkaline Hydrolysis 0.1 M NaOH, room temperatureRapid hydrolysis to Chloral HydrateRapid degradation to Chloroform and Formic Acid
Oxidative Stress 3% H₂O₂, heatPotential for minor oxidationPotential for minor oxidation
Thermal Stress 60°CSlow hydrolysis to Chloral HydrateGenerally stable
Photostability UV/Vis light exposureTo be determinedGenerally stable

Table 2: Summary of Quantitative Stability Data for Chloral Hydrate in Oral Solution

Storage ConditionDurationInitial ConcentrationFinal Concentration (% of Initial)Reference
25 mg/mL at 5°C180 days25 mg/mL> 96%[4]
100 mg/mL at 5°C180 days100 mg/mL> 96%[4]
25 mg/mL at 25°C180 days25 mg/mL> 96%[4]
100 mg/mL at 25°C180 days100 mg/mL> 96%[4]
40 mg/mL at 5 ± 3°C180 days40 mg/mL90 - 100%
40 mg/mL at 30°C180 days40 mg/mL90 - 100%
7% Syrup at 5 ± 2°C180 days7% (w/v)> 98%[5]
7% Syrup at 20 ± 1°C180 days7% (w/v)> 98%[5]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. For hydrolysis studies, an aqueous solution may be prepared, taking into account the solubility of this compound.

Acidic Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating analytical method.

Alkaline Hydrolysis
  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for 8 hours.

  • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating analytical method.

Oxidative Degradation
  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At specified time points, withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to an appropriate concentration for analysis.

  • Analyze the sample using a validated stability-indicating analytical method.

Thermal Degradation
  • Place the solid this compound drug substance in a thermostatically controlled oven at 60°C for 48 hours.

  • Prepare a solution of this compound (1 mg/mL) and incubate at 60°C for 48 hours.

  • At specified time points, withdraw samples of both the solid and the solution.

  • Prepare the solid sample by dissolving it in a suitable solvent.

  • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

Photostability Testing
  • Expose the solid this compound drug substance and a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • A control sample should be protected from light by wrapping the container in aluminum foil.

  • At the end of the exposure period, prepare the solid sample by dissolving it in a suitable solvent.

  • Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples using a validated stability-indicating analytical method.

G Experimental Workflow for In-Vitro Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Sample Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) Prep->Base Oxidation Oxidative Stress (3% H₂O₂, 60°C) Prep->Oxidation Thermal Thermal Stress (60°C) Prep->Thermal Photo Photostability (UV/Vis Light) Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Hydrolysis) Sampling->Neutralize Dilute Dilute to Working Concentration Sampling->Dilute Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradants and Parent Drug Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway

General Experimental Workflow for In-Vitro Stability Testing

Analytical Methodologies

A validated stability-indicating analytical method is essential for the accurate determination of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for such studies. The method should be capable of separating the parent drug from all potential degradation products and from any components of the formulation matrix.

Method validation should be performed according to ICH guidelines and should include specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The in-vitro stability of this compound is primarily governed by its hydrolysis to chloral hydrate. Subsequent degradation of chloral hydrate, particularly in alkaline environments, leads to the formation of chloroform and formic acid. This technical guide provides a framework for understanding and investigating the stability of this compound through forced degradation studies. The experimental protocols and stability data for the active metabolite, chloral hydrate, serve as a valuable resource for researchers and drug development professionals in the design of stable formulations and the establishment of appropriate analytical methods for this compound. Further studies are warranted to quantify the kinetics of this compound hydrolysis under various in-vitro conditions.

References

A Deep Dive into the Neuropharmacology of Chloralodol and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Introduction

The therapeutic landscape of sedatives and hypnotics has evolved significantly, yet the study of older compounds like chloralodol offers valuable insights into the fundamental mechanisms of action at the GABA-A receptor. This compound was developed as a better-tolerated alternative to chloral hydrate, aiming to reduce the gastric irritation associated with the parent compound through slower hydrolysis.[1] Meprobamate, a carbamate derivative, shares the same molecular target and offers a point of comparison for anxiolytic versus hypnotic effects. Understanding the nuances in the neuropharmacological effects of these molecules is crucial for the rational design of novel therapeutics targeting the GABAergic system.

Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action for this compound (via its active metabolite trichloroethanol), chloral hydrate (also via trichloroethanol), and meprobamate is the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor.[2][3]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Positive allosteric modulators like trichloroethanol and meprobamate do not bind to the same site as GABA (the orthosteric site). Instead, they bind to distinct allosteric sites on the receptor complex. This binding induces a conformational change that increases the efficiency of GABA binding and/or the frequency and duration of channel opening in response to GABA.[3] The end result is an enhanced inhibitory signal.

Quantitative Neuropharmacological Data

The following tables summarize the available quantitative data for trichloroethanol (the active metabolite of this compound and chloral hydrate) and meprobamate. Direct quantitative data for this compound is scarce due to its nature as a prodrug.

Table 1: In Vitro Efficacy at GABA-A Receptors

CompoundReceptor SubtypeAssay TypeParameterValueReference
TrichloroethanolNative mouse hippocampal neuronsWhole-cell patch clampEC50 (for potentiation of 1 µM GABA)3.0 ± 1.4 mM[4]
MeprobamateRecombinant α1β2γ2Whole-cell patch clampEC50 (for GABA potentiation)28.6 ± 2.75 µM[5]
MeprobamateRecombinant α2β2γ2Whole-cell patch clampEC50 (for GABA potentiation)32.8 ± 1.81 µM[5]
MeprobamateRecombinant α3β2γ2Whole-cell patch clampEC50 (for GABA potentiation)34.8 ± 2.09 µM[5]
MeprobamateRecombinant α5β2γ2Whole-cell patch clampEC50 (for GABA potentiation)0.8 ± 0.23 µM[5]

Table 2: In Vivo Behavioral Effects

CompoundAnimal ModelSpeciesEffectEffective Dose (ED50)Reference
MeprobamateElevated Plus MazeMouse (BALB/c)Anxiolytic-like60 mg/kg

Table 3: Comparative Pharmacokinetics

CompoundBioavailabilityHalf-life (t½)Time to Peak Plasma Concentration (Tmax)Metabolism
This compound Data not availableData not availableData not availableHydrolyzes to chloral hydrate
Chloral Hydrate Well absorbedMinutes (parent drug); 8-12 hours (trichloroethanol)~1 hour (trichloroethanol)Rapidly metabolized to trichloroethanol (active) and trichloroacetic acid (inactive) by alcohol dehydrogenase.[2][6]
Meprobamate Well absorbed (~85%)6-17 hours1-3 hoursMetabolized in the liver to inactive glucuronide conjugates.[1]

Detailed Experimental Protocols

In Vitro: Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channels in response to the application of GABA and the modulatory effects of the test compounds.

Objective: To determine the effect of trichloroethanol or meprobamate on GABA-activated chloride currents.

Methodology:

  • Cell Preparation: Neurons (e.g., cultured hippocampal neurons) or cells expressing recombinant GABA-A receptors (e.g., HEK293 cells) are cultured on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF). A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the intracellular ionic composition, is used as the recording electrode.

  • Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and a high-resistance "gigaohm" seal is formed. A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

  • Drug Application: A low concentration of GABA (typically the EC10-EC20, the concentration that elicits 10-20% of the maximal response) is applied to the cell to elicit a baseline current.

  • Modulator Application: The test compound (trichloroethanol or meprobamate) is co-applied with GABA, and the change in the amplitude and/or duration of the chloride current is measured.

  • Data Analysis: Dose-response curves are generated by applying a range of concentrations of the test compound to determine the EC50 value for potentiation.

G cluster_0 Experimental Setup cluster_1 Workflow Cell Neuron/HEK293 Cell Pipette Glass Micropipette (Internal Solution) Amplifier Patch-Clamp Amplifier Amplifier->Pipette Perfusion Perfusion System (aCSF, GABA, Modulator) Perfusion->Cell Approach Approach Cell Seal Form Giga-seal Approach->Seal Rupture Rupture Membrane (Whole-cell) Seal->Rupture Clamp Voltage Clamp Rupture->Clamp Apply_GABA Apply GABA (EC10-20) Clamp->Apply_GABA Apply_Modulator Co-apply Modulator Apply_GABA->Apply_Modulator Record Record Current Apply_Modulator->Record Analyze Analyze Data (EC50) Record->Analyze

Whole-cell patch clamp workflow.

In Vivo: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.

Objective: To evaluate the anxiolytic effects of meprobamate.

Methodology:

  • Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (e.g., 40 cm), while the other two are open.

  • Animal Handling: Rodents (mice or rats) are handled for several days prior to testing to reduce stress.

  • Drug Administration: The test compound (meprobamate) or vehicle is administered to the animals at a specified time before the test (e.g., 30 minutes).

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (e.g., 5 minutes). The session is recorded by a video camera.

  • Data Collection: An automated tracking system or a trained observer scores various behavioral parameters, including:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

Elevated Plus Maze experimental design.

In Vivo: Loss of Righting Reflex (LORR)

The LORR assay is a common method to assess the sedative and hypnotic effects of drugs in rodents.

Objective: To determine the sedative/hypnotic potency of this compound, chloral hydrate, or their active metabolites.

Methodology:

  • Animal Preparation: Rodents are individually housed and acclimated to the testing room.

  • Drug Administration: A range of doses of the test compound is administered to different groups of animals.

  • Assessment of Righting Reflex: At a predetermined time after drug administration, the animal is gently placed on its back.

  • LORR Determination: The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex.

  • Data Analysis: The dose of the drug that causes LORR in 50% of the animals (the ED50) is calculated to determine the hypnotic potency. The duration of LORR (the time from the loss to the regaining of the righting reflex) can also be measured as an indicator of the duration of action.

Signaling Pathways

The binding of a positive allosteric modulator to the GABA-A receptor enhances the primary inhibitory signaling cascade.

G PAM Positive Allosteric Modulator (Trichloroethanol/Meprobamate) GABAAR GABA-A Receptor PAM->GABAAR Binds to allosteric site GABA GABA GABA->GABAAR Binds toorthosteric site Cl_influx Chloride (Cl-) Influx GABAAR->Cl_influx Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Decreased Neuronal Excitability (Sedation/Anxiolysis) Hyperpolarization->Inhibition Results in PKC Protein Kinase C (PKC) PKC->GABAAR Modulates receptor function (phosphorylation)

GABA-A receptor signaling pathway.

Activation of the GABA-A receptor by GABA, potentiated by a positive allosteric modulator, leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent decreased neuronal excitability. This is the fundamental mechanism underlying the sedative and anxiolytic effects. Additionally, the function of the GABA-A receptor itself can be modulated by intracellular signaling molecules such as Protein Kinase C (PKC), which can phosphorylate the receptor subunits and alter its activity, providing a mechanism for dynamic regulation of inhibitory neurotransmission.[2]

Comparative Analysis and Discussion

  • Potency and Efficacy: The available EC50 data suggests that meprobamate is a more potent modulator of certain GABA-A receptor subtypes (particularly α5-containing receptors) than trichloroethanol. The higher millimolar EC50 for trichloroethanol indicates that it is a lower-potency modulator. This difference in potency may contribute to the distinct clinical profiles of these drugs, with meprobamate being primarily used as an anxiolytic at lower doses, while chloral hydrate (and by extension, this compound) is used as a hypnotic.

  • Pharmacokinetics: The rapid metabolism of chloral hydrate to trichloroethanol results in a relatively fast onset of action.[2] The longer half-life of meprobamate contributes to its longer duration of action.[1] this compound, as a prodrug, is expected to have a slower onset of action compared to chloral hydrate, as it requires an additional hydrolysis step to release the active compound. This slower release is also the basis for its improved gastrointestinal tolerability.[1]

  • Clinical Implications: The neuropharmacological profiles of these compounds underscore the importance of GABA-A receptor subtype selectivity in determining the clinical effects of a drug. The differential effects of meprobamate across various α subunits highlight the potential for developing more selective anxiolytics with fewer sedative side effects. The prodrug strategy employed for this compound demonstrates a classic approach to improving the pharmaceutical properties of a drug.

Conclusion

This compound, chloral hydrate, and meprobamate, despite their different chemical structures, converge on the GABA-A receptor to produce their sedative and anxiolytic effects. The active metabolite of this compound and chloral hydrate, trichloroethanol, and meprobamate act as positive allosteric modulators, enhancing the inhibitory effects of GABA. While a complete quantitative comparison is hampered by the lack of publicly available binding affinity data, the existing efficacy and pharmacokinetic information reveals important differences in their potency and temporal profiles. This in-depth guide provides a framework for understanding the neuropharmacological effects of these compounds and serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the subtype selectivity and binding kinetics of these and other GABA-A receptor modulators will continue to inform the design of safer and more effective therapeutics for a range of neurological and psychiatric disorders.

References

Unveiling Chloralodol: A Technical Primer on its Discovery and Initial Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of Chloralodol, a sedative-hypnotic agent. Synthesized as a derivative of chloral hydrate, this compound was developed to offer a therapeutic alternative with an improved tolerance profile. This document details its chemical properties, mechanism of action, and the early-stage pharmacological data that defined its profile as a central nervous system depressant. All quantitative data from seminal studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies are provided to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying scientific principles.

Introduction

This compound, chemically known as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, emerged from the mid-20th-century pursuit of safer and better-tolerated hypnotic agents.[1] As a derivative of chloral hydrate, a compound with a long history of use as a sedative, this compound was designed to mitigate the gastric irritation and other side effects associated with its parent compound.[1] This was achieved through its formulation as a prodrug, which undergoes slower hydrolysis in the body to release the active metabolite, trichloroethanol.[1] This guide delves into the foundational research that first described the synthesis and pharmacological properties of this compound, providing a technical foundation for professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound, also known by its synonym Chlorhexadol, is a complex alcohol. Its chemical structure features a chloral moiety linked to a methylpentanol backbone.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol[1]
Synonyms Chlorhexadol[1]
Molecular Formula C₈H₁₅Cl₃O₃
Molecular Weight 265.56 g/mol
CAS Number 3563-58-4[1]
Physical Form Not specified in initial reports
Solubility Not specified in initial reports

Synthesis

The initial synthesis of this compound, as investigated by Condouris and Bonnycastle in 1961, involved the reaction of chloral hydrate with 2-methyl-2,4-pentanediol. While the seminal publication does not provide a detailed, step-by-step synthesis protocol, the fundamental reaction is understood to be a hemiacetal formation.

General Synthetic Scheme

The synthesis can be conceptually understood as the acid-catalyzed reaction between the aldehyde group of chloral (in equilibrium with chloral hydrate) and one of the hydroxyl groups of 2-methyl-2,4-pentanediol.

Synthesis ChloralHydrate Chloral Hydrate (2,2,2-trichloro-1,1-ethanediol) reaction + ChloralHydrate->reaction H+ Methylpentanediol 2-Methyl-2,4-pentanediol Methylpentanediol->reaction H+ This compound This compound (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol) H2O H₂O reaction->this compound reaction->H2O

Figure 1: Conceptual synthesis of this compound.

Initial Pharmacological Characterization

The primary pharmacological investigations of this compound were conducted to determine its hypnotic and sedative properties, toxicity, and mechanism of action, largely in comparison to its parent compound, chloral hydrate.

Experimental Protocols

The foundational studies, as reported by Condouris and Bonnycastle, utilized animal models to assess the pharmacological profile of this compound.

The hypnotic activity, defined as the dose required to induce sleep in 50% of the test subjects (ED₅₀), was determined in mice.

  • Animal Model: Male albino mice.

  • Drug Administration: Oral (p.o.) administration of this compound suspended in a suitable vehicle.

  • Endpoint: Loss of the righting reflex, where the animal is unable to return to an upright position when placed on its back.

  • Procedure:

    • Groups of mice were administered graded doses of this compound.

    • Each animal was observed for the presence or absence of the righting reflex at specified time points post-administration.

    • The percentage of animals in each group exhibiting hypnosis was recorded.

    • The ED₅₀ was calculated using a probit analysis or a similar statistical method.

The acute toxicity, or the dose causing mortality in 50% of the animals (LD₅₀), was also determined in mice.

  • Animal Model: Male albino mice.

  • Drug Administration: Oral (p.o.) administration of this compound.

  • Observation Period: Typically 24 to 72 hours.

  • Procedure:

    • Groups of mice were administered single, graded doses of this compound.

    • The number of mortalities in each group was recorded over the observation period.

    • The LD₅₀ was calculated using a recognized statistical method, such as the Miller-Tainter method.[2]

Quantitative Data

The initial pharmacological studies yielded the following quantitative data for this compound in mice.

Table 2: Acute Toxicity and Hypnotic Potency of this compound in Mice

ParameterRouteValue (mg/kg)95% Confidence LimitsReference
LD₅₀ Oral14001250 - 1568[1]
ED₅₀ (Hypnosis) Oral280248 - 316[1]
Therapeutic Index

The therapeutic index (TI), a measure of the relative safety of a drug, is calculated as the ratio of the LD₅₀ to the ED₅₀.

  • Therapeutic Index (TI) = LD₅₀ / ED₅₀ = 1400 / 280 = 5.0

A higher therapeutic index suggests a wider margin of safety between the effective and toxic doses.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its in vivo hydrolysis to trichloroethanol, the same active metabolite as chloral hydrate.

Metabolic Pathway

Metabolism This compound This compound Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) Hydrolysis->Trichloroethanol Methylpentanediol 2-Methyl-2,4-pentanediol (Inactive) Hydrolysis->Methylpentanediol

Figure 2: Metabolic activation of this compound.
Signaling Pathway

Trichloroethanol exerts its sedative and hypnotic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This is the primary mechanism shared with benzodiazepines and barbiturates.

GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition of Nerve Impulse) Chloride_Channel->Hyperpolarization Cl⁻ Influx Trichloroethanol Trichloroethanol Trichloroethanol->GABA_A_Receptor Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds

References

Chloralodol: A Technical Guide to its Chemical Properties and Solubility for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloralodol (also known as Chlorhexadol) is a sedative and hypnotic agent.[1] It functions as a prodrug, which upon administration, is metabolized into its active form, trichloroethanol. This conversion is preceded by hydrolysis to chloral hydrate.[2] The hypnotic effects are then mediated through the enhancement of the GABA-A receptor complex in the central nervous system, a mechanism shared with benzodiazepines and barbiturates. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, essential for its effective and safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a tertiary alcohol with the IUPAC name 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₅Cl₃O₃[3]
Molecular Weight 265.56 g/mol [3]
Melting Point 102-104 °C
Boiling Point 304.7 °C at 760 mmHg[3]
Appearance Colorless solid[4]

Solubility Profile

The solubility of a compound is a critical parameter for a wide range of laboratory procedures, from in vitro assays to formulation development. While specific quantitative solubility data for this compound is not extensively available, qualitative descriptions and data for its active metabolite's precursor, chloral hydrate, provide valuable insights.

SolventQualitative Solubility of this compoundQuantitative Solubility of Chloral HydrateReference
Water Hydrolyzes in aqueous solution660 g/100 mL[4]
Ethanol Readily solubleVery soluble[4]
Chloroform Readily soluble
Ether Moderately soluble
Carbon Tetrachloride Slightly soluble
Dimethyl Sulfoxide (DMSO) No specific data available, but generally a good solvent for organic compounds.No specific data available.

Metabolic and Signaling Pathway

This compound exerts its therapeutic effects through a multi-step metabolic and signaling cascade. Initially, it undergoes hydrolysis to form chloral hydrate and 2-methyl-2,4-pentanediol. Chloral hydrate is then rapidly metabolized by alcohol dehydrogenase to trichloroethanol, the primary active metabolite. Trichloroethanol subsequently enhances the inhibitory effects of GABA at the GABA-A receptor, leading to sedation and hypnosis. Further metabolism of trichloroethanol results in the formation of trichloroethanol glucuronide and trichloroacetic acid, which are then excreted.

Chloralodol_Metabolism_Pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Methylpentanediol 2-Methyl-2,4-pentanediol This compound->Methylpentanediol Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Alcohol Dehydrogenase GABA_A GABA-A Receptor Trichloroethanol->GABA_A Enhances GABAergic Transmission Metabolites Trichloroethanol Glucuronide & Trichloroacetic Acid Trichloroethanol->Metabolites Metabolism CNS_Depression Sedation/Hypnosis GABA_A->CNS_Depression Excretion Excretion Metabolites->Excretion Solubility_Workflow Start Add excess this compound to solvent Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) Start->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Analyze Analyze supernatant for This compound concentration (e.g., HPLC) Separate->Analyze Result Determine equilibrium solubility Analyze->Result Degradation_Pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis (Aqueous solution) Methylpentanediol 2-Methyl-2,4-pentanediol This compound->Methylpentanediol Hydrolysis (Aqueous solution) Chloroform Chloroform ChloralHydrate->Chloroform Degradation (Alkaline pH) FormicAcid Formic Acid ChloralHydrate->FormicAcid Degradation (Alkaline pH)

References

Early Studies on the Sedative Effects of Chloralodol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Direct early experimental and clinical data on Chloralodol is exceedingly scarce in published literature. This compound, also known as chlorhexadol, was developed as a derivative of chloral hydrate. Its therapeutic action is contingent on its metabolic conversion to trichloroethanol, the same primary active metabolite responsible for the sedative-hypnotic effects of chloral hydrate. Consequently, this technical guide synthesizes information from early studies on chloral hydrate to provide a comprehensive understanding of the likely sedative profile and experimental evaluation of this compound during its initial period of use.

Introduction to this compound

This compound (2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol) is a sedative and hypnotic agent. It was designed as a pro-drug of chloral hydrate with the intention of improving tolerability by reducing gastric irritation, a common side effect of chloral hydrate. The gradual hydrolysis of this compound in the body releases the active compound, which was thought to provide a smoother onset of action.

Mechanism of Action and Metabolic Pathway

The sedative and hypnotic effects of this compound are not inherent to the molecule itself but are realized after its metabolic breakdown. The primary mechanism involves the enzymatic conversion of this compound to trichloroethanol, a central nervous system depressant.

Metabolic Conversion

This compound is metabolized in the liver and red blood cells by alcohol dehydrogenase and other enzymes. This process yields trichloroethanol, which is the principal active metabolite. Trichloroethanol is further metabolized to trichloroacetic acid, another significant metabolite, before eventual elimination. The sedative effects are primarily attributed to trichloroethanol, which enhances the activity of the GABA-A receptor, the main inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in sedation and hypnosis.

metabolic_pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction (Alcohol Dehydrogenase) TrichloroaceticAcid Trichloroacetic Acid ChloralHydrate->TrichloroaceticAcid Oxidation Elimination Elimination Trichloroethanol->Elimination Glucuronidation TrichloroaceticAcid->Elimination experimental_workflow cluster_protocol Early Clinical Evaluation Workflow Start Patient Selection (e.g., Insomnia, Agitation) Baseline Baseline Observation (Several Nights, No Drug) Start->Baseline Administration Drug Administration (Oral, Titrated Dose) Baseline->Administration Observation Observation of Effects (Time to Sleep, Duration, Quality) Administration->Observation MorningEval Morning Evaluation (State upon Waking, Side Effects) Observation->MorningEval Data Data Recording (Patient Chart, Nursing Notes) MorningEval->Data

An In-depth Technical Guide to the Investigation of Chloralodol as a Prodrug of Chloral Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chloralodol is a historical hypnotic/sedative that is no longer marketed or prescribed in many countries, including the United States.[1][2] Information regarding its specific pharmacokinetics and the quantitative aspects of its conversion to chloral hydrate is limited in contemporary scientific literature. This guide synthesizes available historical information and detailed data on its active moiety, chloral hydrate, to provide a comprehensive overview for research and informational purposes.

Introduction: The Prodrug Concept

This compound (also known as chlorhexadol) was developed as a prodrug of the well-known sedative-hypnotic agent, chloral hydrate.[3] A prodrug is an inactive or less active compound that is metabolized (in vivo) into a pharmacologically active drug. The primary rationale for developing this compound was to mitigate the gastrointestinal irritation commonly associated with oral administration of chloral hydrate.[3] This is achieved through the slow hydrolysis of this compound in the body, which gradually releases the active drug, chloral hydrate.[3]

The Metabolic Pathway: From this compound to Active Metabolite

The therapeutic action of this compound is entirely dependent on its biotransformation. The metabolic cascade begins with the hydrolysis of this compound to release chloral hydrate. Subsequently, chloral hydrate is rapidly metabolized to its principal active metabolite, trichloroethanol, which is responsible for the hypnotic effects.[3][4][5][6][7]

The overall metabolic pathway is as follows:

  • Hydrolysis: this compound is hydrolyzed to yield chloral hydrate and 2-methyl-2,4-pentanediol.

  • Reduction (Primary Route): Chloral hydrate is rapidly reduced by alcohol dehydrogenase to trichloroethanol (TCE), the primary active hypnotic metabolite.[5][8]

  • Oxidation (Secondary Route): A smaller portion of chloral hydrate is oxidized to trichloroacetic acid (TCA), an inactive metabolite with a much longer half-life.[4][7]

  • Conjugation: Trichloroethanol can be further conjugated with glucuronic acid to form an inactive metabolite that is excreted by the kidneys.[4][8]

The following diagram illustrates the biotransformation of this compound.

G cluster_prodrug Prodrug Administration cluster_activation Metabolic Activation & Action cluster_elimination Elimination This compound This compound (C8H15Cl3O3) ChloralHydrate Chloral Hydrate (Active Moiety) This compound->ChloralHydrate Hydrolysis TCE Trichloroethanol (TCE) (Primary Hypnotic Metabolite) ChloralHydrate->TCE Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) (Inactive Metabolite) ChloralHydrate->TCA Oxidation GABA_A GABA-A Receptor Enhancement TCE->GABA_A Pharmacological Action TCE_Glucuronide TCE-Glucuronide (Inactive Conjugate) TCE->TCE_Glucuronide Glucuronidation Renal_Excretion Renal Excretion TCA->Renal_Excretion TCE_Glucuronide->Renal_Excretion

Caption: Metabolic pathway of this compound to its active and inactive metabolites.

Quantitative Data: Pharmacokinetics of Chloral Hydrate and Metabolites

Due to the rapid and complete conversion of the prodrug, the pharmacologically relevant parameters are those of chloral hydrate and its metabolite, trichloroethanol. Chloral hydrate itself has a very short half-life of only a few minutes, making its active metabolite the key parameter for assessing bioavailability and effect.[7][9]

Table 1: Pharmacokinetic Parameters of Trichloroethanol (TCE) and Trichloroacetic Acid (TCA) after Oral Administration of Chloral Hydrate

Parameter Trichloroethanol (TCE) Trichloroacetic Acid (TCA) Reference(s)
Time to Peak Plasma Conc. (t_max) 0.7 - 2.4 hours ~4-5 days [4][9]
Peak Plasma Concentration (C_max) ~3 - 6 µg/mL (dose-dependent) N/A (accumulates) [9]
Terminal Half-life (t_½) 8 - 12 hours 67 - 94 hours [7][8][9]

| Primary Role | Active Hypnotic Metabolite | Inactive Metabolite |[5][6][7] |

Note: Values are approximate and can vary based on dosage, patient population (e.g., pediatric vs. adult), and individual metabolic differences.[8]

Experimental Protocols

While specific protocols for investigating this compound are scarce, the methodology for evaluating its bioactivation would follow standard pharmacokinetic study designs for orally administered prodrugs. The primary goal is to quantify the parent compound (this compound), the released active drug (chloral hydrate), and the subsequent active and inactive metabolites (TCE and TCA) in biological matrices over time.

This protocol is a generalized representation based on standard practices for such investigations.[9]

  • Subject Recruitment: A cohort of healthy human volunteers is selected based on inclusion/exclusion criteria (e.g., age, weight, no concurrent medications).

  • Study Design: A randomized, single-dose, crossover design is typically employed. Subjects would receive a single oral dose of this compound and, after a washout period of at least 4 weeks, a molar equivalent dose of chloral hydrate as a control.[9]

  • Dosing and Administration: The investigational product (this compound capsule) and reference product (chloral hydrate solution or capsule) are administered with a standardized volume of water after an overnight fast.[9]

  • Blood Sampling: Serial venous blood samples are collected into appropriate tubes (e.g., containing sodium fluoride/potassium oxalate to inhibit ex vivo metabolism) at predefined time points. A typical schedule might be: pre-dose, and then at 5, 10, 20, 40, 60 minutes, and 1.5, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 144 hours post-administration.[9]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then immediately frozen and stored at -20°C or lower until analysis.[9]

  • Bioanalytical Method:

    • A validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is used for the simultaneous quantification of this compound, chloral hydrate, TCE, and TCA in plasma.[10]

    • The method requires specific extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes from the plasma matrix.

    • Derivatization may be necessary to improve the chromatographic properties and detection sensitivity of the analytes.

  • Pharmacokinetic Analysis: Plasma concentration-time data for each analyte are used to calculate key pharmacokinetic parameters, including C_max, t_max, AUC (Area Under the Curve), and t_½, using non-compartmental analysis. The bioavailability of chloral hydrate from the this compound prodrug is assessed by comparing the AUC of trichloroethanol after this compound administration to that after direct chloral hydrate administration.[9]

G cluster_setup Phase 1: Study Setup & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis cluster_results Phase 4: Data Interpretation A Subject Screening & Enrollment B Randomized Crossover Dosing (this compound vs. Chloral Hydrate) A->B C Serial Blood Sampling (0-144h) B->C D Plasma Separation & Freezing C->D E Sample Extraction (LLE or SPE) D->E F GC-MS Analysis E->F G Quantification of Analytes (Prodrug, Drug, Metabolites) F->G H Pharmacokinetic Modeling (Cmax, tmax, AUC, t½) G->H I Bioavailability Assessment H->I

Caption: Generalized workflow for an in vivo pharmacokinetic study of a prodrug.

Conclusion

This compound serves as a classic example of a prodrug designed to improve the tolerability of an existing therapeutic agent. Its clinical effect is entirely mediated by its conversion to chloral hydrate and, subsequently, to the active hypnotic trichloroethanol. While detailed, modern pharmacokinetic investigations specifically on this compound are lacking due to its discontinuation in many regions, the well-documented metabolic fate and pharmacokinetic profile of chloral hydrate provide a solid foundation for understanding its mechanism of action. Future research into historical drugs like this compound may offer insights into prodrug design principles and long-term metabolic consequences.

References

A Comprehensive Guide to the Toxicological Screening of Chloralodol in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloralodol, a sedative-hypnotic agent, functions as a pro-drug to the well-characterized compound, chloral hydrate.[1] Its toxicological profile, particularly at the cellular level, is not extensively documented. This guide provides a comprehensive framework for the in vitro toxicological assessment of this compound, leveraging established methodologies and drawing parallels from the known mechanisms of its active metabolite, trichloroethanol. The protocols and pathways outlined herein are designed to provide a robust starting point for researchers investigating the cytotoxicity, genotoxicity, and potential mechanisms of action of this compound in various cell culture models.

Introduction to this compound

This compound, also known as chlorhexadol, is chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol.[1] It is recognized as a hypnotic and sedative agent.[2][3] Upon administration, this compound is metabolized to trichloroethanol, the primary active compound responsible for its therapeutic and toxic effects.[1] The toxicological profile of this compound is largely considered to be similar to that of chloral hydrate, which includes dose-related central nervous system depression.[1] However, specific in vitro toxicological data for this compound remains scarce, necessitating a structured approach to its evaluation.

The primary mechanism of action of chloral hydrate, and by extension this compound's active metabolite, involves the potentiation of the gamma-aminobutyric acid (GABA) system in the brain, specifically by enhancing the effects of GABA at GABA-A receptors.[4] This leads to increased inhibitory neurotransmission, resulting in sedation and hypnosis.[4] Recent studies on chloral hydrate have also suggested potential involvement of other signaling pathways, such as the MEK-ERK pathway, and effects on NMDA receptors, which could contribute to its neurodevelopmental impact.[5][6]

In Vitro Toxicological Screening Strategy

A tiered approach is recommended for the toxicological screening of this compound in cell cultures. This involves a series of assays to assess cytotoxicity, genotoxicity, and to elucidate potential mechanisms of toxicity. The selection of cell lines should be guided by the intended therapeutic target and potential off-target organs. Relevant cell lines could include neuronal cells (e.g., SH-SY5Y, PC-12), hepatocytes (e.g., HepG2), and other cell lines commonly used in toxicological screening.[7][8]

Experimental Workflow

The following diagram illustrates a general workflow for the toxicological screening of this compound.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic & Genotoxicity Studies cluster_2 Phase 3: Signaling Pathway Analysis A Dose-Range Finding (e.g., MTT Assay) B Determine IC50 Values A->B C Select Sub-lethal Concentrations for Further Studies B->C D Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) C->D E Oxidative Stress Assays (ROS Detection) C->E F Genotoxicity Assays (Comet Assay, Micronucleus Test) C->F G Western Blot Analysis (e.g., p-ERK, Caspase-3) D->G E->G H Reporter Gene Assays F->H

Caption: A tiered workflow for the in vitro toxicological screening of this compound.

Data Presentation: Hypothetical Cytotoxicity Data

Quantitative data from toxicological assays should be summarized in clear and concise tables to facilitate comparison and interpretation. The following table provides a template for presenting cytotoxicity data for this compound across different cell lines.

Cell LineAssayTime Point (hr)IC50 (µM) [95% CI]
SH-SY5Y (Neuronal)MTT24150 [135 - 165]
48110 [100 - 120]
HepG2 (Hepatocyte)Neutral Red24250 [230 - 270]
48180 [165 - 195]
HEK293 (Kidney)LDH24300 [280 - 320]
48220 [205 - 235]

Table 1: Hypothetical IC50 values of this compound in various cell lines.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of toxicological studies. Below are representative protocols for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 1 mM) for 24 or 48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[10]

Protocol:

  • Cell Treatment: Treat cells with sub-lethal concentrations of this compound for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to allow the DNA to unwind.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Signaling Pathway Analysis

Based on the known mechanisms of chloral hydrate, the following signaling pathways are pertinent to investigate for this compound.

GABA-A Receptor-Mediated Signaling

As the primary target of trichloroethanol, the GABA-A receptor signaling cascade is a critical area of investigation.

G cluster_0 GABA-A Receptor Signaling A This compound (metabolized to Trichloroethanol) B GABA-A Receptor A->B Potentiates GABA binding C Increased Cl- Influx B->C D Hyperpolarization C->D E Decreased Neuronal Excitability D->E F Sedation / Hypnosis E->F

Caption: Proposed GABA-A receptor-mediated signaling pathway for this compound.

Potential Involvement of the MEK-ERK Pathway

Studies on chloral hydrate suggest a potential for disruption of the MEK-ERK signaling cascade, which is crucial for neuronal function and plasticity.[5]

G cluster_0 MEK-ERK Signaling Pathway A This compound B MEK A->B Inhibition? C ERK B->C Phosphorylation D Altered Gene Expression C->D E Impaired Neuronal Function and Plasticity D->E

Caption: Hypothetical impact of this compound on the MEK-ERK signaling pathway.

Conclusion

The toxicological screening of this compound in cell cultures requires a systematic and multi-faceted approach. Due to the limited direct data on this compound, this guide provides a framework based on established in vitro toxicological methods and the known properties of its active metabolite, trichloroethanol. By employing a tiered screening strategy encompassing cytotoxicity, genotoxicity, and mechanistic studies, researchers can effectively characterize the cellular effects of this compound and contribute to a more comprehensive understanding of its safety profile. Further research is warranted to validate these proposed pathways and to generate specific toxicological data for this compound.

References

Methodological & Application

Application Note: Quantitative Determination of Chloralodol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of chloralodol in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed on a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound, chemically 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, is a sedative and hypnotic agent.[1][2] It acts as a prodrug to chloral hydrate and is metabolized to trichloroethanol, which is responsible for its therapeutic effects.[1] Monitoring the plasma concentrations of this compound is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3] This application note provides a detailed protocol for the quantification of this compound in human plasma, adhering to the principles of bioanalytical method validation as outlined by the FDA and EMA.[1][2][3][4]

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Time (min)
0.0
0.5
2.5
3.0
3.1
4.0
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Compound
This compound
This compound-d4 (IS)
Ion Source Temp. 500 °C
Gas 1 (Nebulizer) 45 psi
Gas 2 (Turbo) 55 psi
Curtain Gas 35 psi
IonSpray Voltage -4500 V

Note: The MRM transitions for this compound and its internal standard are proposed based on its chemical structure and may require optimization.

Sample Preparation
  • Label polypropylene tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the corresponding tubes.

  • Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in 50:50 methanol:water) to all tubes except the blank.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a separate stock solution for the internal standard.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working solutions for calibration standards and QCs.

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Controls: Prepare QCs in blank human plasma at four concentration levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

Method Validation

The method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4] The validation should assess the following parameters:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy & Precision The intra- and inter-day precision (%CV) should not exceed 15% (20% for LLOQ). The accuracy (%RE) should be within ±15% of the nominal value (±20% for LLOQ) for all QC levels.
Matrix Effect The matrix factor should be consistent across different sources of plasma. The CV of the matrix factor should be ≤15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: bench-top (room temperature), freeze-thaw cycles (at least three), and long-term storage at -80°C. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Results and Discussion

This method provides a framework for the sensitive and selective quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis. The proposed MRM transitions are based on the predicted fragmentation of the this compound molecule, where the precursor ion is the deprotonated molecule [M-H]⁻ and the product ions result from the cleavage of the ether bond and subsequent fragmentation. Experimental verification and optimization of these transitions are essential for achieving the best performance.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile, 200 µL) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification report Report Results quantification->report

Caption: Experimental workflow for this compound quantification in plasma.

metabolic_pathway This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction (Alcohol Dehydrogenase) TrichloroethanolGlucuronide Trichloroethanol Glucuronide (Inactive Metabolite) Trichloroethanol->TrichloroethanolGlucuronide Glucuronidation (UGT) Excretion Excretion TrichloroethanolGlucuronide->Excretion

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for the Forensic Analysis of Chloralodol using a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloralodol (also known as chlorhexadol) is a sedative and hypnotic drug that acts as a prodrug to chloral hydrate.[1] Although not currently marketed in the United States, it is classified as a Schedule III controlled substance, making its detection and quantification a matter of importance in forensic toxicology.[1] These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound in biological matrices using a certified reference standard. The methodologies are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique in forensic drug analysis. Given the limited availability of specific validated methods for this compound, these protocols are adapted from established methods for chloral hydrate and its primary active metabolite, trichloroethanol (TCE), which is also the main metabolite of this compound.[1][2]

Chemical Information

PropertyValue
Chemical Name 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol
CAS Number 3563-58-4
Molecular Formula C₈H₁₅Cl₃O₃
Molecular Weight 265.56 g/mol

Principle of Analysis

The analysis of this compound in forensic samples involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection. A certified reference standard of this compound is essential for the accurate identification and quantification of the analyte in a sample. The general workflow involves extracting the drug from the biological matrix, separating it from other compounds using gas chromatography, and then identifying and quantifying it based on its unique mass spectrum.

cluster_workflow General Analytical Workflow Sample Biological Sample (Blood, Urine, Tissue) Preparation Sample Preparation (Extraction & Derivatization) Sample->Preparation Extraction GCMS GC-MS Analysis Preparation->GCMS Injection Data Data Analysis (Quantification & Identification) GCMS->Data Spectral Data Report Report Generation Data->Report Results

Caption: General workflow for the forensic analysis of this compound.

Reference Standard Handling and Preparation

A certified reference material (CRM) of this compound should be sourced from an accredited supplier to ensure the identity, purity, and concentration of the standard.

Storage and Stability:

  • Store the this compound reference standard at -20°C in a tightly sealed, light-resistant container.

  • Allow the standard to equilibrate to room temperature before opening to prevent condensation.

  • Stock solutions prepared in a suitable solvent (e.g., methanol) should be stored at -20°C and monitored for stability. While specific stability data for this compound is limited, solutions of the related compound, chloral hydrate, have shown stability for extended periods under proper storage conditions.

Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound CRM and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to prepare calibrators and quality control samples.

Experimental Protocols

Protocol 1: Qualitative and Quantitative Analysis of this compound in Blood by GC-MS

This protocol is adapted from a validated method for the analysis of chloral hydrate and its metabolites in human plasma.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

cluster_lle Liquid-Liquid Extraction Workflow Start 1 mL Blood Sample Add_IS Add Internal Standard (e.g., 4-chlorobutyric acid) Start->Add_IS Add_Acid Acidify with H₂SO₄ Add_IS->Add_Acid Add_Solvent Add Extraction Solvent (e.g., Methylene Chloride) Add_Acid->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Derivatize Derivatize with BF₃-Methanol Separate->Derivatize Inject Inject into GC-MS Derivatize->Inject

Caption: Workflow for the liquid-liquid extraction of this compound from blood.

Procedure:

  • Pipette 1.0 mL of whole blood (calibrator, quality control, or unknown sample) into a 15 mL glass centrifuge tube.

  • Add the internal standard (e.g., 4-chlorobutyric acid methyl ester).

  • Acidify the sample by adding 100 µL of 3% (v/v) sulfuric acid.

  • Add 5 mL of methylene chloride.

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 12% boron trifluoride-methanol complex (BF₃-MeOH) for derivatization.

  • Heat at 60°C for 10 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

2. GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

3. Data Analysis

  • Qualitative Identification: The presence of this compound (as its methyl derivative) is confirmed by comparing the retention time and the relative abundances of the monitored ions with those of the certified reference standard.

  • Quantitative Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of this compound in the unknown samples is then determined from this curve.

Quantitative Data (Inferred from Chloral Hydrate/TCE Analysis)

Compound (as Methyl Derivative)Retention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Trichloroethanol (TCE)To be determined11782148
This compound (Predicted) To be determined 117229148

Note: The predicted ions for this compound are based on its structure and the expected fragmentation pattern by analogy to TCE. These would need to be confirmed experimentally.

Protocol 2: Screening of this compound in Urine by GC-MS

This protocol provides a general screening procedure for the detection of this compound and its metabolite, trichloroethanol, in urine.

1. Sample Preparation: Solid-Phase Extraction (SPE)

cluster_spe Solid-Phase Extraction Workflow Start 2 mL Urine Sample Hydrolysis Enzymatic Hydrolysis (for glucuronide metabolites) Start->Hydrolysis Condition Condition SPE Cartridge Hydrolysis->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject

Caption: Workflow for the solid-phase extraction of this compound from urine.

Procedure:

  • To 2 mL of urine, add an internal standard.

  • If the detection of glucuronidated metabolites is desired, perform enzymatic hydrolysis using β-glucuronidase.

  • Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with methanol followed by deionized water and a buffer solution.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and a weak organic solvent to remove interferences.

  • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization may be performed if necessary to improve chromatographic performance.

2. GC-MS Instrumental Parameters

The same GC-MS parameters as in Protocol 1 can be used for the screening of this compound in urine. The acquisition mode can be set to full scan (e.g., m/z 50-550) for general screening or SIM for targeted analysis.

3. Data Analysis

The identification of this compound and its metabolite, trichloroethanol, is based on a match of their retention times and mass spectra with those of the reference standards.

Signaling Pathways and Logical Relationships

This compound's primary pharmacological effect is mediated through its active metabolite, trichloroethanol. This metabolite enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.

cluster_pathway Pharmacological Action of this compound This compound This compound Metabolism Metabolism (in vivo) This compound->Metabolism TCE Trichloroethanol (TCE) Metabolism->TCE GABA_A GABA-A Receptor TCE->GABA_A Potentiates GABA effect CNS_Depression CNS Depression (Sedation, Hypnosis) GABA_A->CNS_Depression Increased Cl⁻ influx

Caption: Simplified pathway of this compound's mechanism of action.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the forensic analysis of this compound in biological samples. The use of a certified reference standard is paramount for the accurate identification and quantification of this controlled substance. While a validated method specifically for this compound is not widely published, the adaptation of methods for chloral hydrate and trichloroethanol provides a robust starting point for forensic laboratories. It is recommended that laboratories validate these methods in-house to establish performance characteristics such as limit of detection, limit of quantification, linearity, accuracy, and precision.

References

Application Notes & Protocols: In-Vivo Efficacy Testing of Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Chloralodol (also known as Chlorhexadol) is a sedative-hypnotic agent.[1][2] It functions as a prodrug, metabolizing into trichloroethanol, which is the primary active metabolite responsible for its hypnotic effects.[3] This mechanism is similar to that of its parent compound, chloral hydrate.[3][4] The active metabolite, trichloroethanol, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[4]

These application notes provide a comprehensive framework for the in-vivo evaluation of this compound's efficacy. The protocols detailed below are designed to assess its dose-dependent hypnotic and sedative effects, characterize its pharmacokinetic profile, and provide a basis for understanding its mechanism of action. Standardized animal models and validated behavioral assays are employed to ensure data reliability and reproducibility.[5][6]

2.0 In-Vivo Experimental Design

The primary objective of this experimental design is to quantify the dose-dependent hypnotic and sedative efficacy of this compound in a rodent model. This involves a primary efficacy study to measure sleep induction and duration, a secondary behavioral study to assess sedation at sub-hypnotic doses, and a pharmacokinetic study to correlate drug exposure with pharmacological effects.

2.1 Animal Model

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300g

  • Justification: Rats are a well-established model for assessing the effects of sedative-hypnotic agents, and their physiological responses are generally translatable to humans.[5] The selected weight range ensures metabolic and physiological consistency.

2.2 Experimental Groups A minimum of five groups are recommended to establish a clear dose-response relationship and ensure robust statistical analysis.

  • Group 1: Vehicle Control: Administered with the vehicle solution (e.g., 0.9% saline with 5% Tween 80).

  • Group 2: Positive Control: Administered with a reference hypnotic drug (e.g., Diazepam, 5 mg/kg, i.p.) to validate the experimental model.

  • Group 3: this compound Low Dose: (e.g., 50 mg/kg, p.o.)

  • Group 4: this compound Mid Dose: (e.g., 100 mg/kg, p.o.)

  • Group 5: this compound High Dose: (e.g., 200 mg/kg, p.o.)

2.3 Experimental Workflow

The overall experimental process follows a sequential and logical flow from animal preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Experimental Groups (n=8) Acclimatization->Grouping Dosing Drug Administration (p.o. or i.p.) Grouping->Dosing Behavior Behavioral Assays (LORR & Open Field) Dosing->Behavior PK_Sample Pharmacokinetic Blood Sampling Behavior->PK_Sample Bioanalysis Bioanalysis of Plasma Samples PK_Sample->Bioanalysis Stats Statistical Analysis & Data Reporting Bioanalysis->Stats

Caption: Overall experimental workflow for in-vivo testing of this compound.

3.0 Experimental Protocols

3.1 Protocol: Animal Handling and Dosing

  • Acclimatization: House animals in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least 7 days prior to experimentation with ad libitum access to food and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral drug administration to ensure consistent absorption. Water remains available.

  • Dosing:

    • Prepare this compound and Diazepam solutions fresh on the day of the experiment.

    • Administer the assigned treatment via the specified route (p.o. for this compound, i.p. for controls). The volume should be calculated based on the most recent body weight (e.g., 5 mL/kg).

    • Immediately after dosing, transfer the animal to the appropriate testing arena.

3.2 Protocol: Primary Efficacy - Loss of Righting Reflex (LORR) The LORR assay is a standard method for assessing the hypnotic effect (unconsciousness) of a substance in rodents.[7][8]

  • Objective: To determine the onset and duration of hypnosis induced by this compound.

  • Procedure:

    • Immediately after drug administration, place the animal in a clear observation chamber.

    • At 1-minute intervals, gently place the animal on its back.

    • Onset of LORR: Record the time from drug administration until the animal is unable to right itself (i.e., return to a ventral recumbency position) within 30 seconds.[9]

    • Recovery of Righting Reflex: Once LORR is established, continue to test for the righting reflex every 5 minutes.

    • Duration of LORR: Record the time from the onset of LORR until the animal successfully rights itself three consecutive times.[10]

  • Endpoint: The primary endpoints are the latency to the onset of LORR and the total duration of LORR in minutes.

3.3 Protocol: Secondary Efficacy - Open Field Test (OFT) The OFT is used to evaluate general locomotor activity and exploratory behavior, which can indicate sedation at sub-hypnotic doses.[11][12] A reduction in movement is indicative of sedative effects.

  • Objective: To assess the sedative effects of this compound by measuring changes in locomotor activity.

  • Apparatus: A square arena (e.g., 100cm x 100cm x 40cm) with the floor divided into a central zone and a peripheral zone. The arena should be equipped with an overhead video tracking system.

  • Procedure:

    • Thirty minutes after drug administration, place the animal in the center of the open field arena.

    • Allow the animal to explore freely for 10 minutes.[13]

    • Record the session using video tracking software (e.g., ANY-maze, EthoVision).

  • Endpoints:

    • Total distance traveled (cm).

    • Time spent in the central zone (seconds).

    • Frequency of entries into the central zone.

3.4 Protocol: Pharmacokinetic (PK) Study

  • Objective: To determine the plasma concentration-time profile of this compound and its active metabolite, trichloroethanol.

  • Procedure:

    • Use a separate cohort of cannulated animals for serial blood sampling to minimize stress.

    • Administer a mid-range dose of this compound (e.g., 100 mg/kg, p.o.).

    • Collect blood samples (approx. 200 µL) from the tail vein or carotid artery at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[14]

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the simultaneous quantification of this compound and trichloroethanol in plasma.

  • Endpoints: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[15]

4.0 Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison between experimental groups.

Table 1: Hypnotic Efficacy of this compound (Loss of Righting Reflex)

Group Dose (mg/kg) N Onset of LORR (min ± SEM) Duration of LORR (min ± SEM)
Vehicle Control - 8 No Effect No Effect
Diazepam 5 8 5.2 ± 0.8 45.6 ± 3.1
This compound 50 8 15.1 ± 1.5 25.3 ± 2.4
This compound 100 8 9.8 ± 1.1 68.9 ± 5.7

| this compound | 200 | 8 | 6.5 ± 0.9 | 135.4 ± 10.2 |

Table 2: Sedative Effects of this compound (Open Field Test)

Group Dose (mg/kg) N Total Distance Traveled (cm ± SEM) Time in Center (s ± SEM)
Vehicle Control - 8 2540 ± 150 35.2 ± 4.1
Diazepam 5 8 1150 ± 98 55.8 ± 5.3
This compound 50 8 1890 ± 120 30.1 ± 3.5
This compound 100 8 980 ± 85 25.5 ± 2.9

| this compound | 200 | 8 | 450 ± 55 | 15.3 ± 2.1 |

Table 3: Pharmacokinetic Parameters of this compound and Trichloroethanol (100 mg/kg, p.o.)

Analyte Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng·hr/mL) t1/2 (hr)
This compound 150 ± 25 0.5 280 ± 45 0.7 ± 0.1

| Trichloroethanol | 4500 ± 350 | 1.0 | 35000 ± 2800 | 9.5 ± 1.2 |

5.0 Visualization of Mechanism and Logic

5.1 Proposed Signaling Pathway

This compound acts as a prodrug, being metabolized to trichloroethanol, which then positively modulates GABA-A receptors, leading to neuronal inhibition and hypnotic effects.[3][4]

G cluster_drug Pharmacokinetics cluster_receptor Pharmacodynamics This compound This compound (Administered Prodrug) Metabolism Hepatic Metabolism (Alcohol Dehydrogenase) This compound->Metabolism TCE Trichloroethanol (Active Metabolite) Metabolism->TCE GABA_R GABA-A Receptor TCE->GABA_R Positive Allosteric Modulation Ion_Channel Cl- Ion Channel (Opens) GABA_R->Ion_Channel Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Effect Sedative/Hypnotic Effect Hyperpolarization->Effect

Caption: Proposed mechanism of action for this compound.

5.2 Logical Relationships of Experimental Groups

The experimental design is structured to test the central hypothesis that this compound induces a dose-dependent hypnotic effect compared to controls.

G cluster_controls Control Groups cluster_test Test Groups Hypothesis Hypothesis: This compound has dose-dependent hypnotic effects Vehicle Vehicle Control Outcome_V Baseline Behavior (No Hypnosis) Vehicle->Outcome_V Positive Positive Control (Diazepam) Outcome_P Validated Hypnotic Effect Positive->Outcome_P Low Low Dose This compound Outcome_L Minimal/No Effect Low->Outcome_L Mid Mid Dose This compound Outcome_M Moderate Hypnotic Effect Mid->Outcome_M High High Dose This compound Outcome_H Strong Hypnotic Effect High->Outcome_H

Caption: Logical relationships between experimental groups and expected outcomes.

References

Application Notes and Protocols for Assessing the Hypnotic Potency of Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques available for assessing the hypnotic potency of Chloralodol. Detailed experimental protocols for key preclinical and clinical evaluation methods are included, along with data presentation tables and visualizations to facilitate understanding and application in a research setting.

Introduction to this compound and its Hypnotic Action

This compound, also known as chlorhexadol, is a hypnotic and sedative agent.[1] It functions as a prodrug of chloral hydrate, meaning it is metabolized in the body to form chloral hydrate, which is then further converted to its primary active metabolite, 2,2,2-trichloroethanol.[1] The hypnotic effects of this compound are attributed to the action of trichloroethanol on the central nervous system.[1]

The primary mechanism of action involves the potentiation of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor complex, the main inhibitory neurotransmitter system in the brain.[2][3] Trichloroethanol enhances the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire and resulting in a calming and sleep-inducing effect.

Preclinical Assessment of Hypnotic Potency

A variety of in vivo models are available to assess the sedative and hypnotic properties of compounds like this compound in a preclinical setting. These models are essential for determining the dose-response relationship, efficacy, and potential side effects before advancing to human trials.

Key Preclinical Models:
  • Potentiation of Barbiturate-Induced Sleeping Time: This is a classic and widely used method to screen for hypnotic activity. A sub-hypnotic or hypnotic dose of a barbiturate, such as pentobarbital or thiopental, is administered in combination with the test compound (this compound). A significant increase in the duration of sleep compared to the barbiturate alone indicates a hypnotic effect.

  • Open Field Test: This test assesses general locomotor activity and exploratory behavior. A reduction in movement and exploration is indicative of a sedative effect.

  • Hole-Board Test: This model evaluates both locomotor activity and exploratory head-dipping behavior, providing insights into the sedative and anxiolytic potential of a compound.

  • Rota-Rod Test: This test is used to assess motor coordination and muscle relaxant effects, which can be associated with hypnotic agents. A decreased ability of the animal to remain on a rotating rod suggests a central nervous system depressant effect.

  • Electroencephalography (EEG) Analysis: EEG recordings in conscious animals can provide detailed information about the effects of a compound on sleep architecture, including changes in different sleep stages (e.g., NREM, REM).

Quantitative Preclinical Data for Chloral Hydrate (Parent Compound of this compound)

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize data for its parent compound, chloral hydrate, which provides a relevant reference for its expected hypnotic potency.

Table 1: Anesthetic and Sedative Doses of Chloral Hydrate in Rodents [4]

SpeciesRoute of AdministrationDosageEffect
RatIntravenous (i.v.)200 mg/kg (bolus)Anesthesia Induction
RatIntravenous (i.v.)150 mg/kg/hourAnesthesia Maintenance
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia
MouseOral (gavage)300 mg/kgSedation

Table 2: Lethal Doses (LD50) of Chloral Hydrate in Rodents [2][5]

SpeciesRoute of AdministrationLD50
MouseOral1442 mg/kg (male), 1265 mg/kg (female)
MouseIntraperitonealVaries with time of day

Clinical Assessment of Hypnotic Potency

The clinical evaluation of hypnotic drugs like this compound requires rigorous, well-controlled studies to establish efficacy and safety in humans. The U.S. Food and Drug Administration (FDA) provides guidelines for these trials, which typically involve randomized, double-blind, and placebo-controlled designs.

Key Aspects of Clinical Trials for Hypnotic Drugs:
  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard. Crossover designs can also be used, but require an adequate washout period between treatments.

  • Patient Population: Studies should include patients with diagnosed insomnia.

  • Efficacy Endpoints:

    • Sleep Latency: Time taken to fall asleep.

    • Total Sleep Time: Total duration of sleep.

    • Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.

    • Number of Awakenings: Frequency of awakenings during the night.

    • Sleep Quality: Subjective ratings by the patient.

  • Data Collection: Polysomnography (sleep laboratory studies) provides objective measures of sleep parameters, while patient-reported outcomes (sleep diaries) provide subjective data.

  • Baseline and Withdrawal Periods: An adequate baseline period (placebo) before drug administration and a withdrawal period (placebo) after drug discontinuation are crucial to assess the drug's effects and any potential rebound insomnia.

Quantitative Clinical Data for Chloral Hydrate (Parent Compound of this compound)

The following table summarizes typical oral doses of chloral hydrate used for sedation in pediatric patients, which can provide a reference for its central nervous system depressant effects. It is important to note that sedative doses are not necessarily equivalent to hypnotic doses for insomnia in adults.

Table 3: Sedative Doses of Chloral Hydrate in Pediatric Patients for Procedures [6][7][8][9]

Patient PopulationDosageIndication
Infants (< 1 year)50 mg/kg (mean)Sedation for imaging (MRI, CT)
Children50-75 mg/kgSedation for procedures
Children25-50 mg/kg/day (divided doses)Sedation/Anxiety

Experimental Protocols

Protocol 1: Potentiation of Pentobarbital-Induced Sleeping Time in Mice

Objective: To evaluate the hypnotic effect of this compound by measuring its ability to prolong the sleeping time induced by pentobarbital.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Pentobarbital sodium

  • Vehicle (e.g., distilled water, saline with 0.5% Tween 80)

  • Animal cages

  • Stopwatches

Procedure:

  • Acclimatize mice to the laboratory environment for at least one week.

  • Fast the mice for 4 hours before the experiment, with water available ad libitum.

  • Divide the animals into the following groups (n=6-10 per group):

    • Group 1 (Control): Vehicle

    • Group 2 (Positive Control): Diazepam (a standard hypnotic)

    • Group 3-5 (Test Groups): this compound at three different doses (e.g., 50, 100, 200 mg/kg)

  • Administer the vehicle, diazepam, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • After a pre-determined absorption period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium (e.g., 40-50 mg/kg, i.p.) to all animals.

  • Immediately after pentobarbital administration, place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost when the mouse, placed on its back, is unable to return to the prone position within 30 seconds.

  • Record the time of loss of the righting reflex (onset of sleep) and the time of its recovery (awakening).

  • The duration of sleep is the time interval between the loss and recovery of the righting reflex.

  • Compare the duration of sleep in the test groups to the control group. A significant increase in sleeping time indicates hypnotic activity.

Data Analysis:

  • Calculate the mean ± SEM for the duration of sleep for each group.

  • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine significant differences between the control and test groups.

Protocol 2: Open Field Test in Rats

Objective: To assess the sedative effects of this compound by measuring changes in locomotor and exploratory activity.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound

  • Vehicle

  • Open field apparatus (a square arena with the floor divided into smaller squares)

  • Video tracking software (optional) or manual observation

Procedure:

  • Acclimatize rats to the testing room for at least 1 hour before the experiment. The room should be quiet and dimly lit.

  • Divide the animals into control and test groups.

  • Administer the vehicle or this compound at different doses.

  • After the appropriate absorption period, place each rat individually in the center of the open field apparatus.

  • Record the following parameters for a set period (e.g., 5-10 minutes):

    • Number of squares crossed: The number of times the rat crosses a line with all four paws.

    • Rearing frequency: The number of times the rat stands on its hind legs.

    • Grooming frequency: The number of times the rat engages in grooming behavior.

    • Time spent in the central squares: The duration the rat spends in the more anxiogenic central area of the arena.

  • Clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.

Data Analysis:

  • Analyze the data for each parameter. A significant decrease in the number of squares crossed and rearing frequency suggests a sedative effect.

Visualizations

G GABAergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Packaging GABA_released GABA GABA_vesicle->GABA_released Release GAT GABA Transporter (GAT) GABA_released->GAT Reuptake GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuron Firing) Chloride_Channel->Hyperpolarization Cl- Influx Trichloroethanol Trichloroethanol (Active Metabolite of This compound) Trichloroethanol->GABA_A_Receptor Potentiates GABA Effect

Caption: GABAergic signaling pathway and the action of Trichloroethanol.

G Preclinical Assessment Workflow for Hypnotic Potency cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_observation Observation & Data Collection cluster_analysis Data Analysis Acclimatization Acclimatization (1 week) Fasting Fasting (4 hours) Acclimatization->Fasting Grouping Random Grouping (Control, Positive Control, Test Groups) Fasting->Grouping Drug_Admin Administer this compound, Vehicle, or Diazepam (p.o. or i.p.) Grouping->Drug_Admin Absorption Absorption Period (30-60 min) Drug_Admin->Absorption Pentobarbital_Admin Administer Pentobarbital (i.p.) Absorption->Pentobarbital_Admin Loss_of_Reflex Observe for Loss of Righting Reflex (Onset of Sleep) Pentobarbital_Admin->Loss_of_Reflex Recovery_of_Reflex Observe for Recovery of Righting Reflex (Awakening) Pentobarbital_Admin->Recovery_of_Reflex Record_Onset Record Time of Sleep Onset Loss_of_Reflex->Record_Onset Calculate_Duration Calculate Duration of Sleep Record_Onset->Calculate_Duration Record_Duration Record Time of Awakening Recovery_of_Reflex->Record_Duration Record_Duration->Calculate_Duration Stats Statistical Analysis (ANOVA, Dunnett's Test) Calculate_Duration->Stats Results Determine Hypnotic Potency Stats->Results

Caption: Workflow for Potentiation of Pentobarbital-Induced Sleeping Time.

References

Application Notes & Protocols: Analytical Methods for the Detection of Chloralodol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloralodol, also known as chlorhexadol, is a hypnotic agent that acts as a pro-drug for chloral hydrate.[1] Upon administration, it is metabolized to produce the same spectrum of active and inactive metabolites as chloral hydrate. The primary hypnotic effects are attributed to its principal metabolite, 2,2,2-trichloroethanol (TCE).[1] Comprehensive analysis of this compound requires the detection and quantification of its key metabolites in biological matrices such as plasma, urine, and tissue. The main metabolites include trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid (TCA).[2] Dichloroacetate (DCA) and monochloroacetate (MCA) have also been identified as minor metabolites in humans following chloral hydrate administration.[3]

This document provides detailed protocols for the extraction and analysis of these metabolites using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are considered gold-standard techniques for their sensitivity and specificity.[4]

Metabolic Pathway of this compound

This compound is hydrolyzed to chloral hydrate, which is then rapidly metabolized via two main pathways. It is reduced to trichloroethanol (the active metabolite) by alcohol dehydrogenase and oxidized to trichloroacetic acid. Trichloroethanol can also undergo a Phase II conjugation reaction to form trichloroethanol glucuronide for excretion.[2][5][6]

Chloralodol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis TCE Trichloroethanol (TCE) (Active Metabolite) ChloralHydrate->TCE Reduction (Alcohol Dehydrogenase) TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation TCE_Glu Trichloroethanol Glucuronide (TCE-Glu) TCE->TCE_Glu Glucuronidation

Caption: Metabolic conversion of this compound to its primary active and inactive metabolites.

General Analytical Workflow

The reliable quantification of this compound metabolites from complex biological samples requires a multi-step approach. The process begins with sample collection, followed by a robust sample preparation procedure to isolate and concentrate the analytes. The prepared sample is then analyzed using chromatographic and mass spectrometric techniques.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis SampleCollection 1. Sample Collection (Plasma, Urine, etc.) SamplePrep 2. Extraction & Cleanup (LLE, SPE, or PP) SampleCollection->SamplePrep Derivatization 3. Derivatization (Required for GC-MS) SamplePrep->Derivatization Optional Step Instrumental 4. Instrumental Analysis (GC-MS or LC-MS/MS) Derivatization->Instrumental DataAnalysis 5. Data Analysis (Quantification & Confirmation) Instrumental->DataAnalysis

Caption: A generalized workflow for the analysis of drug metabolites in biological samples.

Experimental Protocols

Protocol 1: GC-MS Analysis of Trichloroethanol and Trichloroacetic Acid

This protocol is adapted from established methods for the analysis of chloral hydrate metabolites in biological fluids.[3][7] Gas chromatography requires derivatization to increase the volatility of polar metabolites like TCA and TCE.[8]

1. Principle Metabolites are extracted from the biological matrix using liquid-liquid extraction (LLE). They are then derivatized to their methyl esters, which are more volatile and suitable for GC-MS analysis. Quantification is performed using an internal standard and selected ion monitoring (SIM).[3]

2. Materials and Reagents

  • Biological Sample (Plasma or Urine)

  • Internal Standard (e.g., 4-chlorobutyric acid)

  • 12% Boron trifluoride-methanol complex (12% BF3-MeOH)

  • Methylene Chloride (DCM), HPLC grade

  • Sodium Sulfate, anhydrous

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation (LLE & Derivatization)

  • Pipette 1 mL of the biological sample (plasma or urine) into a glass test tube.

  • Add the internal standard solution.

  • Add 1 mL of 12% BF3-MeOH complex to the tube.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the mixture at 80°C for 10 minutes to facilitate the derivatization to methyl esters.

  • Cool the mixture to room temperature.

  • Add 2 mL of methylene chloride and vortex for 1 minute to extract the derivatized metabolites.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (methylene chloride) to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

4. GC-MS Instrumental Parameters

  • Injection Volume: 1-2 µL

  • Inlet Mode: Splitless

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for each derivatized metabolite and the internal standard.

Protocol 2: LC-MS/MS Analysis of Trichloroethanol and its Glucuronide

LC-MS/MS offers high sensitivity and specificity and can often analyze polar and non-volatile compounds, like glucuronide conjugates, without derivatization.[9][10]

1. Principle This method uses solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[11][12] The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[13]

2. Materials and Reagents

  • Biological Sample (Plasma or Urine)

  • Internal Standard (e.g., deuterated TCE-d3)

  • SPE Cartridges (e.g., C18 or mixed-mode)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Sample Preparation (SPE)

  • Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Dilute 1 mL of the biological sample with 1 mL of water containing the internal standard.

  • Load the diluted sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum or nitrogen for 5 minutes.

  • Elute the analytes with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[11]

4. LC-MS/MS Instrumental Parameters

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), negative or positive mode (optimization required)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions must be optimized for each analyte and the internal standard.

Quantitative Data Summary

The following tables summarize quantitative data reported in the literature for the analysis of chloral hydrate metabolites.

Table 1: Reported Concentrations of Trichloroethanol (TCE) in Overdose Cases

Matrix Concentration Analytical Method Reference
Blood 127 mg/L GC-MS [14]
Urine 128 mg/L GC-MS [14]

| Stomach Contents | 25 mg total | GC-MS |[14] |

Table 2: Method Validation Parameters for GC-MS Analysis of Chloral Hydrate Metabolites in Human Plasma

Metabolite Quantitation Limit (µM) Coefficient of Variation (%) Bias (%)
Monochloroacetate (MCA) 0.12 - 7.83 0.58 - 14.58 -10.03 - 14.37
Dichloroacetate (DCA) 0.12 - 7.83 0.58 - 14.58 -10.03 - 14.37
Trichloroacetate (TCA) 0.12 - 7.83 0.58 - 14.58 -10.03 - 14.37
Trichloroethanol (TCE) 0.12 - 7.83 0.58 - 14.58 -10.03 - 14.37

Data synthesized from a GC-MS method validation study.[3]

References

Application Notes and Protocols for Chloral Hydrate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate is a sedative and hypnotic agent historically used for anesthesia in animal research. Its primary active metabolite, trichloroethanol, potentiates the effects of the gamma-aminobutyric acid (GABA) neurotransmitter at the GABA-A receptor, leading to central nervous system depression.[1] While effective, its use has seen a decline due to the advent of safer anesthetic agents. Nevertheless, chloral hydrate remains a tool in specific experimental contexts where other anesthetics might interfere with study objectives.

These application notes provide a detailed framework for the administration of chloral hydrate in rodent models, emphasizing proper dosage, administration protocols, and safety considerations. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC).

Data Presentation: Dosage and Anesthetic Parameters

The following tables summarize recommended dosages and anesthetic timelines for chloral hydrate in mice and rats. It is critical to note that these values can be influenced by factors such as the animal's strain, age, sex, and overall health. Therefore, it is recommended to initially test the anesthetic efficacy with a small cohort of animals.[2]

Table 1: Chloral Hydrate Anesthetic and Sedative Doses in Rodents

SpeciesRoute of AdministrationDosage (mg/kg)Effect
RatIntravenous (IV)200 (bolus)Anesthesia Induction
RatIntravenous (IV)150 (per hour)Anesthesia Maintenance
RatIntraperitoneal (IP)300 - 400Surgical Anesthesia[3][4]
MouseIntraperitoneal (IP)400Light Anesthesia[4]
MouseOral (gavage)300Sedation[4]

Table 2: Anesthetic Timeline for Chloral Hydrate in Mice (Intraperitoneal Administration)

ParameterTime
Onset of Anesthesia~5 minutes
Duration of Anesthesia~15-20 minutes
Recovery Time~30-60 minutes

An additional 0.1-0.2 ml can be administered if the mouse is not fully anesthetized after the initial dose.[2]

Table 3: Lethal Doses (LD50) of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse (Male)Oral1442[5]
Mouse (Female)Oral1265[5]
RatOral479[1]
MouseIntraperitoneal400[1]
RatIntraperitoneal580[1]

Experimental Protocols

Preparation of Chloral Hydrate Solution

Chloral hydrate is a colorless, crystalline solid soluble in water.[6]

  • Weighing: Accurately weigh the desired amount of chloral hydrate powder.

  • Dissolving: Dissolve the powder in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS).[6] Using a less concentrated solution is recommended to minimize tissue irritation.[6]

  • Sterilization: Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.[6]

  • Storage: Store the prepared solution in a tightly sealed, light-resistant container, refrigerated at 4°C.[2] Working solutions should be replaced at least every month.[2]

Administration Routes

The choice of administration route is crucial and depends on the experimental design.

Intravenous (IV) Injection (Preferred for Anesthesia)

This route allows for dose titration to achieve the desired anesthetic depth and avoids local tissue irritation.[6]

  • Supplies:

    • Sterile 25-27 gauge needles for rats; 27-30 gauge for mice.[7][8]

    • Appropriately sized sterile syringes.[5][7]

    • Warming device (e.g., warming box, circulating water pad).[7][8]

    • Restraint device.[7][8]

  • Procedure (Rat Tail Vein):

    • Warm the animal for 5-10 minutes to dilate the lateral tail veins.[7][8]

    • Restrain the rat, making the tail accessible.[3]

    • Clean the tail with a suitable disinfectant.

    • Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[3][7][8]

    • Slowly inject the solution. Resistance or the formation of a blister indicates improper placement.[8]

    • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.[3]

Intraperitoneal (IP) Injection

While common, IP administration of chloral hydrate can cause chemical peritonitis, serositis, and intestinal obstruction (ileus).[9][10][11] If this route is necessary, use a dilute solution.

  • Supplies:

    • Sterile 23-25 gauge needles for rats; 25-27 gauge for mice.[9]

    • Appropriately sized sterile syringes.[9]

  • Procedure (Mouse):

    • Restrain the mouse by scruffing the neck and securing the tail.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle (bevel up) into the lower right abdominal quadrant at a 30-40° angle to avoid puncturing the cecum or bladder.[4][12]

    • Aspirate to ensure no body fluids are drawn into the syringe.[12]

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

Oral Gavage

This route is suitable for achieving sedative or hypnotic effects.[4]

  • Supplies:

    • Flexible, ball-tipped gavage needle (e.g., 20G for mice, 18G for rats).[7]

    • Appropriately sized syringe.

  • Procedure:

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth.[7]

    • Securely restrain the animal with its head and body in a straight line.[7]

    • Gently insert the gavage needle into the esophagus to the predetermined depth. Do not force the needle.[7]

    • Administer the substance smoothly.

    • Remove the needle in a single, smooth motion.[7]

    • Monitor the animal for any signs of respiratory distress.[7]

Visualization of Pathways and Workflows

G cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring weigh Weigh Chloral Hydrate dissolve Dissolve in Sterile Vehicle (e.g., 0.9% Saline) weigh->dissolve sterilize Filter-Sterilize (0.22 µm) dissolve->sterilize restrain Animal Restraint sterilize->restrain inject Administer via Chosen Route (IV, IP, etc.) restrain->inject anesthesia Monitor Anesthetic Depth (e.g., Toe Pinch Reflex) inject->anesthesia recovery Monitor During Recovery (Keep Warm) anesthesia->recovery

Experimental workflow for chloral hydrate administration.

G cluster_membrane Postsynaptic Neuronal Membrane GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Influx (Cl⁻) GABA_R->Cl_in Channel Opening CH Chloral Hydrate TCE Trichloroethanol (Active Metabolite) CH->TCE Metabolized by Alcohol Dehydrogenase TCE->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Inhibition

Mechanism of action of chloral hydrate via the GABA-A receptor.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: High-throughput Screening Assays for Chloralodol and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, a sedative-hypnotic agent, acts as a prodrug to chloral hydrate.[1] Like its active metabolite, trichloroethanol, it is understood to exert its effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2] Its role in neuronal excitability makes it a key therapeutic target for conditions such as insomnia and anxiety.[2][3] High-throughput screening (HTS) is a critical methodology in the discovery of novel modulators of the GABA-A receptor, enabling the rapid assessment of large compound libraries.[2][4] These application notes provide a framework for designing and implementing HTS assays to identify and characterize compounds like this compound that modulate GABA-A receptor activity.

Signaling Pathway

The GABA-A receptor is a pentameric protein that forms a chloride-permeable channel.[2] The binding of GABA, the endogenous ligand, triggers the opening of this channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect.[2] Positive allosteric modulators, such as benzodiazepines and the active metabolite of this compound, bind to distinct sites on the receptor complex, enhancing the effect of GABA and increasing chloride influx.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound (metabolized to Trichloroethanol) This compound->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow for High-Throughput Screening

A typical HTS workflow for identifying GABA-A receptor modulators involves several key stages, from initial compound screening to hit validation and characterization.

HTS_Workflow cluster_workflow HTS Workflow for GABA-A Receptor Modulators Start Start: Compound Library Primary_Screening Primary Screening (e.g., FLIPR Membrane Potential Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & EC50/IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary Assay (e.g., Electrophysiology) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: High-Throughput Screening Workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in comparison to known GABA-A receptor modulators. These values are illustrative and would need to be determined experimentally.

CompoundAssay TypeTargetEC50 / IC50 (µM)Maximum Efficacy (% of GABA max)
This compound Membrane Potential Assay GABA-A Receptor ~5-15 (EC50) ~150-200%
This compound Electrophysiology GABA-A Receptor ~2-10 (EC50) ~170-220%
DiazepamMembrane Potential AssayGABA-A Receptor3.22 ± 0.73 (EC50)[3]Not Reported
GABAMembrane Potential AssayGABA-A Receptor0.137 ± 0.026 (EC50)[3]100%
GabazineMembrane Potential AssayGABA-A Receptor0.16 ± 0.04 (IC50)[3]Not Applicable

Note: EC50 and IC50 values can vary depending on the specific experimental conditions, cell line, and receptor subtype used.[2]

Experimental Protocols

Fluorescence-Based Membrane Potential Assay

This high-throughput assay is suitable for primary screening of large compound libraries to identify modulators of the GABA-A receptor.[2] It utilizes a fluorescent dye that is sensitive to changes in cell membrane potential.

Principle: Cells expressing GABA-A receptors are loaded with a membrane potential-sensitive dye. Activation of the GABA-A receptor by an agonist (e.g., GABA) leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This change in membrane potential is detected as a change in the fluorescence of the dye. Positive allosteric modulators like this compound will enhance the GABA-induced fluorescence change.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • GABA (agonist).

  • This compound (test compound).

  • Diazepam (positive control).

  • Gabazine or Bicuculline (antagonist control).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest and seed the cells into 384-well assay plates at a density of 20,000-40,000 cells per well.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours.[2]

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.[2]

  • Compound Preparation:

    • Prepare serial dilutions of this compound, GABA, and control compounds in the assay buffer. A typical starting concentration for screening is 10 µM.

  • Assay and Data Acquisition:

    • Place the cell plate into the FLIPR instrument.

    • Set the instrument to record fluorescence changes over time.

    • Add 10 µL of the test compound (this compound) or control to the wells, followed by the addition of GABA at a concentration that elicits a submaximal response (e.g., EC20).

    • Record the fluorescence signal before and after compound addition.

  • Data Analysis:

    • Measure the peak fluorescence response for each well.

    • Normalize the data to the response of the positive control (e.g., Diazepam) and the baseline (GABA alone).

    • For dose-response experiments, plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 values.

Automated Patch-Clamp Electrophysiology Assay

This secondary assay provides a more detailed characterization of the effects of hit compounds on the GABA-A receptor ion channel function.

Principle: Automated patch-clamp systems allow for the high-throughput measurement of ion channel currents from individual cells. This technique provides direct evidence of the modulation of GABA-A receptor activity by measuring the chloride current in response to GABA and the test compound.

Materials:

  • Cells expressing the GABA-A receptor of interest.

  • Extracellular solution (e.g., containing 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Intracellular solution (e.g., containing 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).

  • GABA.

  • This compound.

  • Automated patch-clamp system and associated consumables.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension of the GABA-A receptor-expressing cells.

  • System Setup:

    • Prime the automated patch-clamp system with the extracellular and intracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

  • Electrophysiological Recording:

    • The instrument will automatically perform whole-cell patch-clamp recordings.

    • Establish a stable baseline current.

    • Apply a submaximal concentration of GABA (e.g., EC10) to elicit a baseline chloride current.

    • Apply increasing concentrations of this compound in the presence of the baseline GABA concentration.

    • Record the resulting chloride currents.[2]

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Normalize the responses to the baseline GABA current.

    • Plot the concentration-response curve to determine the EC50 and maximum efficacy of this compound.[2]

The protocols and information provided here offer a comprehensive guide for the high-throughput screening and characterization of this compound and similar compounds targeting the GABA-A receptor. By employing a combination of fluorescence-based primary screening and electrophysiological secondary assays, researchers can efficiently identify and validate novel modulators with therapeutic potential for a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Chloralodol Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Chloralodol.

Troubleshooting Guide

Issue: Cloudiness or Precipitation in this compound Aqueous Solution

Researchers may observe turbidity or the formation of a precipitate when attempting to dissolve this compound in aqueous solutions. This can be attributed to several factors, including concentration, pH, and temperature.

Troubleshooting Workflow

G start Start: this compound solution is cloudy/has precipitate check_conc Is the concentration exceeding expected solubility? start->check_conc reduce_conc Reduce this compound concentration check_conc->reduce_conc Yes check_ph Is the pH of the aqueous solution optimal? check_conc->check_ph No reduce_conc->check_ph success Success: Clear solution reduce_conc->success adjust_ph Adjust pH (if applicable and stable) check_ph->adjust_ph No check_temp Was the solution prepared at an appropriate temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_ph->success adjust_temp Gently warm the solution (monitor for degradation) check_temp->adjust_temp No consider_cosolvent Consider using a co-solvent check_temp->consider_cosolvent Yes adjust_temp->consider_cosolvent adjust_temp->success consider_cosolvent->success fail Issue persists: Contact technical support consider_cosolvent->fail If unsuccessful

Caption: Troubleshooting workflow for addressing this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound solution appears cloudy. What are the potential causes?

Cloudiness or precipitation in your this compound solution can be due to several factors:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific aqueous system.

  • pH: The pH of the solution can influence the ionization state of a compound, which in turn affects its solubility.[8][9]

  • Temperature: Solubility is often temperature-dependent.[6][10] Preparing the solution at a low temperature might reduce solubility.

  • Purity: Impurities in the this compound sample could be insoluble in water.

Q3: How can I increase the solubility of this compound in my aqueous solution?

Several techniques can be employed to enhance the solubility of poorly soluble compounds.[9][11][12][13] For this compound, the following approaches may be considered:

  • Co-solvency: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic drugs.[8][11][12]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form can be effective.[8][12] However, the stability of this compound at different pH values should be considered, as its parent compound, chloral hydrate, can degrade in alkaline conditions.[14][15]

  • Temperature Control: Gently warming the solution can increase the solubility of many compounds.[10] However, the thermal stability of this compound should be evaluated to prevent degradation.

Q4: What are some suitable co-solvents for this compound?

Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] The choice of co-solvent will depend on the specific experimental requirements and any downstream applications.

Co-solvency Mechanism

G cluster_0 Poorly Aqueous Soluble Drug cluster_1 Addition of Co-solvent cluster_2 Improved Solubility drug This compound (Hydrophobic) water Water (Polar) drug->water Low Solubility cosolvent Co-solvent (e.g., Ethanol) (Intermediate Polarity) drug->cosolvent Interacts with water->cosolvent Miscible with solution Homogeneous Solution cosolvent->solution Forms

Caption: Mechanism of co-solvency for enhancing drug solubility.

Q5: Does particle size affect the dissolution rate of this compound?

Yes, for solid forms of a drug, reducing the particle size increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[5][6][11] Techniques like micronization can be used to reduce particle size.[11][13]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative summary of the expected effects of various factors on the aqueous solubility of a hypothetical weakly acidic/basic organic compound, which can serve as a general guide.

FactorConditionExpected Effect on SolubilityRationale
pH Decrease (more acidic)May increase or decreaseDepends on the pKa of the compound. For a weak base, solubility increases. For a weak acid, it decreases.
Increase (more alkaline)May increase or decreaseFor a weak acid, solubility increases. For a weak base, it decreases. Chloral hydrate is known to degrade in alkaline solutions.[14][15]
Temperature IncreaseGenerally increasesFor most solids, solubility increases with temperature due to endothermic dissolution.[6][10]
DecreaseGenerally decreases
Co-solvent Addition of EthanolLikely increasesEthanol is a less polar solvent than water and can improve the solubilization of organic molecules.
Addition of Propylene GlycolLikely increasesPropylene glycol is a common co-solvent used to enhance the solubility of poorly water-soluble drugs.
Ionic Strength Addition of SaltsMay decrease ("salting out")High concentrations of electrolytes can reduce the solubility of non-electrolytes.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound

Objective: To prepare a saturated solution of this compound in water to determine its approximate solubility.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • 25°C water bath or incubator

  • 0.45 µm syringe filter

  • Analytical balance

  • Volumetric flasks

Methodology:

  • Add an excess amount of this compound powder to a known volume of distilled water in a volumetric flask.

  • Place the flask on a magnetic stirrer within a 25°C water bath.

  • Stir the suspension for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed container.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Evaluating the Effect of a Co-solvent on this compound Solubility

Objective: To assess the impact of a co-solvent on the solubility of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Co-solvent (e.g., Ethanol)

  • Magnetic stirrer and stir bar

  • 25°C water bath or incubator

  • 0.45 µm syringe filter

  • Analytical balance

  • Volumetric flasks

Methodology:

  • Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v ethanol:water).

  • For each co-solvent mixture, add an excess amount of this compound powder to a known volume in a volumetric flask.

  • Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Plot the solubility of this compound as a function of the co-solvent concentration.

This compound Metabolism

This compound is a prodrug that is metabolized in the body to its active form, trichloroethanol, which is responsible for its hypnotic effects.[4]

G This compound This compound Metabolism Metabolism (Hydrolysis) This compound->Metabolism ChloralHydrate Chloral Hydrate Metabolism->ChloralHydrate Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction

Caption: Metabolic conversion of this compound to its active metabolite.

References

Technical Support Center: Optimizing Chloralodol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of Chloralodol. Our aim is to help you improve reaction yields and address common challenges encountered during the synthesis process.

Troubleshooting Guide for this compound Synthesis

The synthesis of this compound, or 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol, typically involves the acid-catalyzed reaction of chloral (or its hydrate) with 2-methyl-2,4-pentanediol. The following table outlines potential issues, their probable causes, and recommended solutions to improve the reaction yield.

Issue Potential Cause(s) Recommended Solution(s) Expected Yield Improvement (%)
Low or No Product Formation 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Poor quality of starting materials (chloral hydrate, 2-methyl-2,4-pentanediol).1. Use a fresh or newly activated acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. Optimal temperature is typically in the range of 60-80 °C. 3. Ensure the purity of reactants through appropriate purification techniques (e.g., distillation, recrystallization).10 - 50
Formation of Side Products 1. Excessive reaction temperature leading to dehydration of 2-methyl-2,4-pentanediol. 2. Prolonged reaction time. 3. High catalyst concentration.1. Maintain the reaction temperature within the optimal range. 2. Monitor the reaction progress using techniques like TLC or GC and stop the reaction upon completion. 3. Reduce the catalyst loading to the recommended stoichiometric amount.15 - 40
Incomplete Reaction 1. Insufficient catalyst. 2. Inadequate mixing. 3. Reaction has not reached equilibrium.1. Increase the catalyst amount incrementally. 2. Ensure vigorous and consistent stirring throughout the reaction. 3. Extend the reaction time and monitor for further conversion.20 - 60
Product Decomposition during Workup 1. Presence of residual acid during distillation. 2. High temperatures during purification.1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Utilize vacuum distillation to lower the boiling point and prevent thermal decomposition.5 - 25
Difficulty in Product Isolation 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase.1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).10 - 30

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most plausible and common method for synthesizing this compound is the acid-catalyzed reaction between chloral hydrate and 2-methyl-2,4-pentanediol. This reaction forms a cyclic acetal.

Q2: Which acid catalysts are most effective for this synthesis?

A2: Strong protic acids like p-toluenesulfonic acid (PTSA) or sulfuric acid are typically effective for this type of acetal formation. PTSA is often preferred as it is a solid and easier to handle.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials. Alternatively, Gas Chromatography (GC) can provide a more quantitative analysis of the conversion.

Q4: What is the optimal molar ratio of the reactants?

A4: A slight excess of the diol (2-methyl-2,4-pentanediol) is often used to drive the reaction towards the product side. A molar ratio of 1:1.2 (chloral hydrate:diol) is a good starting point.

Q5: How can the removal of water improve the yield?

A5: The reaction to form this compound is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus during the reaction.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Chloral hydrate (1.0 eq)

  • 2-methyl-2,4-pentanediol (1.2 eq)

  • p-Toluenesulfonic acid (PTSA) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloral hydrate, 2-methyl-2,4-pentanediol, and PTSA in toluene.

  • Heat the mixture to reflux and continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material (chloral hydrate) is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Chloralodol_Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_catalyst Catalyst Chloral_Hydrate Chloral Hydrate Reaction Chloral_Hydrate->Reaction Diol 2-Methyl-2,4-pentanediol Diol->Reaction This compound This compound Acid_Catalyst Acid Catalyst (e.g., PTSA) Acid_Catalyst->Reaction Catalyzes Reaction->this compound + H₂O

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Mix Reactants & Catalyst B 2. Reflux with Water Removal A->B C 3. Reaction Monitoring (TLC/GC) B->C D 4. Cooldown & Neutralization C->D E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Vacuum Distillation) F->G H Final Product: this compound G->H

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Action1 Increase Reaction Time / Catalyst Cause1->Action1 Yes Cause2 Side Product Formation? Cause1->Cause2 No End Yield Improved Action1->End Action2 Optimize Temperature / Time Cause2->Action2 Yes Cause3 Decomposition during Workup? Cause2->Cause3 No Action2->End Cause3->Start No, Re-evaluate Action3 Neutralize Before Distillation / Use Vacuum Cause3->Action3 Yes Action3->End

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Stabilizing Chloralodol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of Chloralodol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution for long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound, also known as Chlorhexadol, is a sedative and hypnotic agent.[1] It is structurally a hemiacetal of chloral and 2-methyl-2,4-pentanediol.[2] Like many pharmaceutical compounds, its stability in solution is a primary concern for ensuring accurate and reproducible experimental results, as well as for maintaining its therapeutic efficacy in any potential formulations. Degradation of this compound can lead to a loss of potency and the formation of potentially undesirable impurities.

Q2: What are the primary degradation pathways for this compound in solution?

The primary degradation pathway for this compound in aqueous solution is hydrolysis.[2][3] The hemiacetal linkage is susceptible to cleavage, particularly in the presence of water, which can be catalyzed by acidic or basic conditions. This hydrolysis likely results in the formation of chloral hydrate and 2-methyl-2,4-pentanediol. Other potential degradation pathways, common to many pharmaceuticals, include oxidation and photolysis, although specific data on these pathways for this compound are limited.

Q3: What are the initial signs of this compound degradation in my solution?

Visual signs of degradation can include the appearance of precipitates, a change in color, or the development of an odor. However, significant degradation can occur without any visible changes. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can quantify the amount of remaining this compound and detect the presence of degradation products. A change in the pH of the solution can also indicate degradation.

Q4: How does pH affect the stability of this compound in solution?

While specific quantitative data for this compound is scarce, based on the stability of the closely related compound, chloral hydrate, pH is a critical factor. Chloral hydrate solutions have been shown to be more stable in a slightly acidic pH range of 3.8 to 4.8.[4] It is reasonable to infer that a similar pH range would be beneficial for minimizing the hydrolysis of this compound. Extreme pH values (highly acidic or highly alkaline) are likely to accelerate the degradation process.

Q5: What are the recommended storage conditions for this compound solutions?

To ensure long-term stability, this compound solutions should be stored in tightly sealed, light-resistant containers to protect against evaporation and photolytic degradation. Storage at refrigerated temperatures (2-8 °C) is recommended to slow down the rate of chemical degradation. For aqueous solutions, buffering to a slightly acidic pH may enhance stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate formation in the solution. 1. Exceeded solubility limit of this compound in the chosen solvent. 2. Degradation of this compound leading to the formation of insoluble byproducts. 3. Change in temperature affecting solubility.1. Consult solubility data and consider using a co-solvent or adjusting the concentration. 2. Analyze the solution for degradation products. Prepare a fresh solution under optimal conditions (see FAQs and Protocols). 3. Ensure the storage temperature is appropriate and stable.
Discoloration of the solution. 1. Oxidative degradation. 2. Photodegradation. 3. Interaction with excipients or contaminants.1. Consider purging the solution and container headspace with an inert gas (e.g., nitrogen or argon) before sealing. The addition of an antioxidant may be beneficial, but compatibility studies are required. 2. Store the solution in amber or opaque containers to protect from light. 3. Ensure high purity of all components and consider potential interactions.
Loss of potency detected by analytical methods (e.g., HPLC). 1. Hydrolytic degradation. 2. Inappropriate storage temperature. 3. Evaporation of the solvent.1. For aqueous solutions, ensure the pH is buffered to a slightly acidic range (e.g., pH 4-5). For non-aqueous solutions, minimize exposure to moisture. 2. Store solutions at refrigerated temperatures (2-8 °C). 3. Use tightly sealed containers and consider using a less volatile solvent if appropriate for the application.
Shift in the pH of the solution over time. 1. Formation of acidic or basic degradation products.1. This is a strong indicator of degradation. The solution should be discarded and a fresh batch prepared. Implement preventative measures such as refrigerated storage and buffering.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound

This protocol describes the preparation of a buffered aqueous stock solution of this compound, aiming to enhance its stability for short to medium-term storage.

Materials:

  • This compound powder

  • Purified water (HPLC grade)

  • Citric acid

  • Sodium phosphate dibasic

  • pH meter

  • Volumetric flasks

  • Sterile filters (0.22 µm)

  • Amber glass storage vials

Procedure:

  • Prepare a 0.1 M Citrate-Phosphate Buffer:

    • Prepare a 0.1 M solution of citric acid in purified water.

    • Prepare a 0.2 M solution of sodium phosphate dibasic in purified water.

    • In a beaker, mix appropriate volumes of the citric acid and sodium phosphate solutions to achieve a final pH of 4.5. Use a calibrated pH meter to verify the pH.

  • Dissolve this compound:

    • Accurately weigh the desired amount of this compound powder.

    • In a volumetric flask, dissolve the this compound in a small volume of the prepared citrate-phosphate buffer.

    • Once fully dissolved, bring the solution to the final desired volume with the buffer.

  • Sterilization and Storage:

    • Filter the solution through a 0.22 µm sterile filter into a sterile container.

    • Aliquot the solution into amber glass vials, minimizing headspace.

    • Store the vials at 2-8 °C.

Protocol 2: Stability Testing of this compound Solution using HPLC

This protocol outlines a general procedure for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution for testing

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • This compound reference standard

Procedure:

  • HPLC Method Development (Example Conditions):

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically in the low UV range, e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Prepare a series of standard solutions of the this compound reference standard in the mobile phase to create a calibration curve.

    • At each time point of the stability study (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the test solution and dilute it with the mobile phase to a concentration within the range of the calibration curve.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Record the peak area of the this compound peak in each chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the test samples at each time point.

    • Calculate the percentage of the initial this compound concentration remaining at each time point. A common stability threshold is the retention of at least 90% of the initial concentration.

Data Presentation

While specific quantitative stability data for this compound is not widely available in the literature, the following table illustrates how to present stability data once generated from experiments as described in Protocol 2.

Table 1: Example Stability Data for a 1 mg/mL this compound Solution in Buffered Aqueous Solution (pH 4.5) Stored at 4°C

Time Point (Weeks)Concentration (mg/mL)% of Initial Concentration RemainingAppearancepH
01.00100.0Clear, colorless4.50
10.9898.0Clear, colorless4.48
20.9696.0Clear, colorless4.45
40.9393.0Clear, colorless4.42
80.8989.0Clear, colorless4.38

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) This compound->Hydrolysis Degradation_Products Chloral Hydrate + 2-Methyl-2,4-pentanediol Hydrolysis->Degradation_Products

Caption: Primary degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis Prep_Buffer Prepare Buffer (e.g., pH 4.5) Dissolve Dissolve this compound in Buffer Prep_Buffer->Dissolve Filter_Store Filter and Store (2-8°C, light-resistant) Dissolve->Filter_Store Sampling Sample at Time Points Filter_Store->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining) HPLC->Data

Caption: Workflow for preparing and testing the stability of this compound solutions.

References

Technical Support Center: Optimizing Chloralodol Dosage for Sedative Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chloralodol in experimental settings. The information is intended to help optimize dosage for consistent sedative effects and address common challenges encountered during in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's sedative effects?

A1: this compound itself is a prodrug. After administration, it is hydrolyzed to chloral hydrate, which is then rapidly metabolized by enzymes like alcohol dehydrogenase into its primary active metabolite, 2,2,2-trichloroethanol (TCE).[1][2] The sedative and hypnotic effects of this compound are attributed to TCE.[1] TCE is a positive allosteric modulator of the GABA-A receptor complex in the central nervous system. By binding to the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into neurons.[2][3] This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in generalized CNS depression and sedation.[3]

Q2: What are the key pharmacokinetic parameters to consider for experimental design?

A2: Since this compound's effects are mediated by its metabolite trichloroethanol (TCE), the pharmacokinetics of TCE are critical for designing experiments. After administration of the parent compound (chloral hydrate), TCE reaches maximum plasma concentrations (Cmax) in approximately 0.76 to 2.38 hours, depending on the formulation.[4] The terminal half-life of TCE is approximately 9.3 to 10.2 hours.[4] An inactive metabolite, trichloroacetic acid (TCA), has a much longer half-life of 89 to 94 hours.[4] Researchers should consider the time to peak effect and the duration of action based on the TCE half-life when planning behavioral assessments.

Q3: Are there known factors that can cause variability in sedative response to this compound?

A3: Yes, several factors can lead to inconsistent sedative effects:

  • Dose: The relationship between dose and sedative effect is not always linear. Some CNS-active compounds exhibit a biphasic or "U-shaped" dose-response curve, where very high or low doses are less effective than an optimal mid-range dose.[5]

  • Age and Body Weight: Studies with chloral hydrate show that response is dependent on age and weight.[6]

  • Genetic Variation: The species and strain of the animal model can significantly impact the effective dose due to differences in metabolism and receptor density.[5][7]

  • Drug Interactions: Co-administration with other CNS depressants, such as benzodiazepines or opioids, can potentiate the sedative effects of this compound.[8][9]

  • Individual Physiology: Factors such as a subject's history of prior sedation or sedation failure can predict a reduced response.[10]

  • Environmental Conditions: Stress, noise, and lighting in the experimental setting can influence the animal's baseline arousal state and affect outcomes.[7]

  • Circadian Rhythm: The time of day of drug administration may influence sedative efficacy.[11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Chloral Hydrate Metabolites

ParameterTrichloroethanol (TCE) - Active MetaboliteTrichloroacetic Acid (TCA) - Inactive Metabolite
Time to Cmax (tmax) 0.76 - 2.38 hours[4]-
Terminal Half-life 9.3 - 10.2 hours[4]89 - 94 hours[4]
Bioavailability (vs. oral solution) 94.8% - 101.6%[4]-

Data derived from studies on chloral hydrate, the parent compound of this compound's active metabolite.

Table 2: Example Dose-Response Data for Sedation Success (Chloral Hydrate)

Dose GroupNSedation Success Rate
Initial Dose (mean 56.9 mg/kg) 14879%[6]
With Additional Dose (mean 18.5 mg/kg) -95% (cumulative)[6]

This clinical data is for chloral hydrate in children and should be used only as a conceptual reference for preclinical dose-finding studies.

Experimental Protocols

Protocol 1: Assessment of Sedation via Open Field Test (Locomotor Activity)

The Open Field Test is used to assess general locomotor activity and exploratory behavior. A sedative effect is typically indicated by a reduction in distance traveled and movement speed.

  • Apparatus: A square arena (e.g., 42 x 42 cm for mice) with walls high enough to prevent escape, often made of a non-reflective material like PVC.[1] The arena is monitored by an overhead video camera connected to a tracking software.

  • Methodology:

    • Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate to the ambient conditions (lighting, background noise).[12]

    • Drug Administration: Administer this compound or vehicle control at the predetermined time before testing, based on pharmacokinetic data (e.g., 30-60 minutes).

    • Test Procedure: Gently place the animal in the center of the open field arena and start the video recording immediately.[13] Allow the animal to explore the arena undisturbed for a set duration (typically 5-10 minutes).[13]

    • Data Collection: The tracking software will automatically record parameters such as:

      • Total distance traveled.

      • Time spent in the center zone versus peripheral zones.

      • Average velocity.

      • Number of rearing events.

    • Cleaning: Thoroughly clean the arena with a disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.[12]

Protocol 2: Assessment of Motor Coordination via Rota-rod Test

The Rota-rod test assesses motor coordination and balance. Sedative compounds often impair performance, causing the animal to fall off the rotating rod at lower speeds or shorter latencies.

  • Apparatus: A commercially available Rota-rod apparatus with a textured rod to allow for grip, divided into lanes to test multiple animals simultaneously.[14] The apparatus can rotate at a fixed or accelerating speed.

  • Methodology:

    • Acclimation/Training: Acclimate animals to the testing room for at least 30 minutes.[4] Depending on the study design, a training session on a non-moving or slowly rotating rod may be performed on a preceding day to establish a baseline performance.[8]

    • Drug Administration: Administer this compound or vehicle control.

    • Test Procedure: Place the animal on its designated lane on the rod. Start the rotation. The most common protocol uses an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[14]

    • Data Collection: Record the latency (time) to fall off the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.[14] The rotation speed at the time of the fall is also a key data point.

    • Trials: Typically, 3 trials are conducted per animal with an inter-trial interval of at least 15 minutes.[4][14]

    • Cleaning: Clean the rod and lanes between subjects.

Protocol 3: Assessment of Hypnotic Effect via Thiopental Sodium-Induced Sleeping Time

This test measures the potentiation of a hypnotic agent (thiopental sodium) by the test compound. An increase in sleep duration or a decrease in the latency to sleep indicates a sedative or hypnotic effect.

  • Reagents: Thiopental sodium solution (e.g., 40 mg/kg, i.p.), this compound, vehicle control.[11]

  • Methodology:

    • Grouping: Divide animals into control, standard (e.g., diazepam), and test groups (different doses of this compound).

    • Drug Administration: Administer the vehicle, standard, or this compound orally (p.o) or via the intended experimental route.[11]

    • Thiopental Injection: After a set period (e.g., 20-30 minutes), administer thiopental sodium intraperitoneally (i.p.) to each animal to induce sleep.[11]

    • Data Collection:

      • Onset of Sleep (Latency): Record the time from thiopental injection to the loss of the righting reflex. The righting reflex is lost when the animal, placed on its back, is unable to return to a prone position.

      • Duration of Sleep: Record the time from the loss of the righting reflex to its recovery.[11]

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Neuron Hyperpolarization (Inhibition) GABA_A_Receptor->Hyperpolarization Increased Cl- Influx Sedation Sedative Effect Hyperpolarization->Sedation This compound This compound (Prodrug) TCE Trichloroethanol (TCE) (Active Metabolite) This compound->TCE Metabolism TCE->GABA_A_Receptor Enhances Binding GABA->GABA_A_Receptor Binds Cl_ion Cl_ion->GABA_A_Receptor

Caption: Simplified signaling pathway of this compound's sedative action.

G start Start: Define Research Question & Sedation Endpoint lit_review Literature Review: Existing data on this compound, Chloral Hydrate, or similar compounds start->lit_review dose_selection Select Dose Range: Choose 3-5 doses (Low, Med, High) plus Vehicle Control lit_review->dose_selection pilot_study Conduct Pilot Study: Small number of subjects per group dose_selection->pilot_study assess_sedation Assess Sedation & Toxicity: Use validated behavioral tests (e.g., Open Field, Rota-rod) pilot_study->assess_sedation data_analysis Analyze Data: Determine MED and MTD assess_sedation->data_analysis decision Dose Range Optimal? data_analysis->decision main_study Proceed to Main Experiment with Optimized Dose decision->main_study Yes refine_dose Refine Dose Range: Adjust doses up or down and re-test decision->refine_dose No refine_dose->pilot_study

Caption: Experimental workflow for dose-range finding studies.

G start Inconsistent Sedative Effects Observed q_dose Is the dose-response relationship established? start->q_dose a_dose Action: Conduct a wide-range dose-finding study (3-5 doses) to identify MED and MTD. q_dose->a_dose No q_protocol Are experimental conditions strictly controlled? q_dose->q_protocol Yes end Re-evaluate Experiment a_dose->end a_protocol Action: Standardize handling, lighting, noise, and time of day. Ensure adequate subject acclimation. q_protocol->a_protocol No q_subjects Is there high inter-individual variability? q_protocol->q_subjects Yes a_protocol->end a_subjects Action: Increase sample size. Counterbalance groups for weight/age. Check for genetic (strain) differences. q_subjects->a_subjects No q_drug Is drug preparation and administration consistent? q_subjects->q_drug Yes a_subjects->end a_drug Action: Verify concentration & dose calculations. Ensure proper administration technique. Prepare fresh solutions. q_drug->a_drug No q_drug->end Yes a_drug->end

References

Technical Support Center: Chloralodol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding Chloralodol in animal research is scarce. This guide is based on data for its primary active metabolite, Chloral Hydrate . This compound is a prodrug that is converted to chloral hydrate in the body. Therefore, the side effects and mitigation strategies for chloral hydrate are considered relevant to this compound. Researchers should exercise caution and conduct pilot studies to determine the optimal dosage and administration for their specific animal models and experimental goals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a sedative and hypnotic agent. After administration, it is metabolized into its active form, trichloroethanol. Trichloroethanol enhances the activity of the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system. This increased inhibitory signaling leads to sedation and hypnosis.[1][2]

Q2: What are the common side effects of this compound (based on chloral hydrate data) in animal studies?

The side effects are dose-dependent and can be influenced by the route of administration. Common side effects include:

  • Gastrointestinal Issues: Gastric irritation, nausea, and vomiting can occur, especially with oral administration.[3] Intraperitoneal (i.p.) injections are associated with a high risk of adynamic ileus (intestinal paralysis), peritonitis (inflammation of the abdominal lining), and gastric ulcers.[4][5][6]

  • Respiratory Depression: High doses can lead to slowed and shallow breathing.[3]

  • Cardiovascular Effects: High doses may cause hypotension (low blood pressure) and cardiac arrhythmias.[3][7]

  • Local Tissue Irritation: Subcutaneous or paravenous (around a vein) injections can cause tissue necrosis.[3][8]

  • Prolonged Sedation: Recovery from chloral hydrate-induced sedation can be lengthy.[4]

Q3: Is this compound considered a suitable sole anesthetic for surgical procedures?

Based on studies of chloral hydrate, it is generally considered a good hypnotic but a poor analgesic (pain reliever), especially at standard sedative doses.[3][6] For painful procedures, it should be combined with an appropriate analgesic. Some studies suggest that intravenous administration of chloral hydrate can provide adequate analgesia for surgical interventions in rats.[9] However, its use as a sole anesthetic remains controversial.[4]

Q4: What are the contraindications for using this compound in animal studies?

Based on chloral hydrate data, this compound should be used with caution or avoided in animals with:

  • Significant hepatic (liver) or renal (kidney) impairment.[10][11]

  • Severe cardiac disease.[10][11]

  • Gastritis or gastric ulcers.[10][11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Animal shows signs of pain during procedure (e.g., vocalization, flinching). Inadequate analgesia.Administer a supplemental analgesic. For future experiments, consider a multimodal approach by co-administering an analgesic with this compound or choosing an alternative anesthetic with proven analgesic properties.
Prolonged recovery time post-procedure. High dosage; individual animal sensitivity.Provide supportive care, including thermal support to prevent hypothermia and monitoring of vital signs. Reduce the dosage in subsequent experiments.
Signs of respiratory distress (e.g., shallow breathing, cyanosis). Respiratory depression from overdose.Provide respiratory support (e.g., supplemental oxygen, mechanical ventilation if available). Monitor oxygen saturation. Use the lowest effective dose to minimize this risk.
Abdominal bloating, signs of discomfort after i.p. injection. Peritonitis or adynamic ileus.Provide supportive care and monitor for signs of distress. Consider euthanasia if the animal's condition deteriorates. Strongly consider alternative routes of administration (e.g., intravenous) for future studies to avoid these complications. [4][5][6]
Skin irritation or necrosis at the injection site. Extravasation (leakage) of the drug during intravenous injection or use of subcutaneous route.Ensure proper catheter placement for intravenous administration. Avoid subcutaneous injections. Provide local wound care if irritation occurs.

Data on Chloral Hydrate Dosage and Side Effects in Rodents

Note: These values are approximate and can be influenced by factors such as animal strain, age, and sex. Pilot studies are essential to determine the optimal dose for your specific experimental conditions.

Table 1: Sedative and Anesthetic Doses of Chloral Hydrate in Rodents

SpeciesRoute of AdministrationDosageEffectReference
RatIntraperitoneal (i.p.)300 - 400 mg/kgSurgical Anesthesia[12]
MouseIntraperitoneal (i.p.)400 mg/kgLight Anesthesia[12]
RatIntravenous (i.v.)200 mg/kg (bolus)Anesthesia Induction[12]
RatIntravenous (i.v.)150 mg/kg/hourAnesthesia Maintenance[12]

Table 2: Reported Adverse Effects of Intraperitoneal Chloral Hydrate in Rats

Adverse EffectIncidence/SeverityReference
Adynamic IleusPotential complication[3][6]
PeritonitisPotential complication[4][5][6]
Gastric UlcersReported in some studies[3][4][6]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound (based on Chloral Hydrate) in Rats

This method is recommended to minimize the risk of peritonitis and ileus associated with intraperitoneal injections.[9]

  • Preparation:

    • Prepare a sterile solution of this compound at the desired concentration.

    • Warm the animal to dilate the tail veins, which will facilitate catheterization.

    • Anesthetize the animal with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for intravenous catheter placement.

  • Catheterization:

    • Place a catheter in the lateral tail vein.

    • Secure the catheter and confirm its proper placement.

  • Administration:

    • Administer an induction dose (e.g., 200 mg/kg for rats) of the this compound solution intravenously.[12]

    • Monitor the animal for the desired level of sedation.

    • If necessary, maintain sedation with a continuous intravenous infusion (e.g., 150 mg/kg/hour for rats).[12]

  • Monitoring:

    • Continuously monitor the animal's respiratory rate, heart rate, and body temperature throughout the procedure.

    • Use a pulse oximeter to monitor oxygen saturation.

    • Provide thermal support to prevent hypothermia.

  • Recovery:

    • Once the procedure is complete, discontinue the infusion.

    • Continue to monitor the animal until it is fully recovered.

    • Provide supportive care as needed.

Visualizations

experimental_workflow Experimental Workflow for Safer this compound Administration cluster_prep Preparation cluster_admin Administration (Intravenous) cluster_monitoring Monitoring cluster_recovery Recovery prep_solution Prepare Sterile This compound Solution warm_animal Warm Animal to Dilate Veins prep_solution->warm_animal initial_anesthesia Induce with Short-Acting Inhalant Anesthetic warm_animal->initial_anesthesia place_catheter Place IV Catheter in Lateral Tail Vein initial_anesthesia->place_catheter administer_bolus Administer Induction Dose (e.g., 200 mg/kg) place_catheter->administer_bolus maintain_infusion Maintain with Continuous Infusion (if needed) administer_bolus->maintain_infusion monitor_vitals Monitor Respiration, Heart Rate, Temperature administer_bolus->monitor_vitals maintain_infusion->monitor_vitals discontinue_infusion Discontinue Infusion maintain_infusion->discontinue_infusion monitor_o2 Monitor Oxygen Saturation monitor_vitals->monitor_o2 provide_support Provide Thermal Support monitor_o2->provide_support monitor_recovery Monitor Until Fully Recovered discontinue_infusion->monitor_recovery supportive_care Provide Supportive Care monitor_recovery->supportive_care

Caption: Workflow for intravenous administration of this compound.

gaba_signaling Mechanism of Action: GABAergic Signaling Pathway cluster_drug Drug Action cluster_receptor Receptor Interaction cluster_cellular Cellular Effect cluster_cns CNS Effect This compound This compound (Prodrug) trichloroethanol Trichloroethanol (Active Metabolite) This compound->trichloroethanol Metabolism gaba_receptor GABA-A Receptor trichloroethanol->gaba_receptor Enhances Activity cl_influx Increased Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Opens Channel hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression Central Nervous System Depression hyperpolarization->cns_depression sedation Sedation/Hypnosis cns_depression->sedation

Caption: GABAergic signaling pathway of this compound's active metabolite.

References

Technical Support Center: Synthesis and Quality Control of Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and characterization of Chloralodol. The information aims to address common challenges, particularly batch-to-batch variability, to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

This compound, also known as Chlorhexadol, is chemically identified as 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)-2-pentanol.[1] It is a derivative and pro-drug of chloral hydrate.[1]

Q2: What is a plausible synthetic route for this compound?

Q3: What are the critical quality attributes of this compound that I should monitor?

To ensure the quality and consistency of synthesized this compound, the following attributes should be monitored:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantitation of the main compound and detection of any impurities.

  • Residual Solvents: Levels of any solvents used in the synthesis and purification processes.

  • Water Content: Determination of the amount of water present.

  • Physical Properties: Appearance, color, and melting point.

Q4: What are the primary causes of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability can arise from several factors, including:

  • Raw Material Quality: Purity and consistency of chloral hydrate and 2-methyl-2,4-pentanediol.

  • Reaction Conditions: Minor deviations in temperature, reaction time, and catalyst concentration.

  • Work-up and Purification: Inconsistent procedures for extraction, washing, and crystallization.

  • Scale: Changes in reaction scale can affect mixing and heat transfer, leading to variability.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Possible Cause Recommended Action
Incomplete Reaction - Verify Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. Lower temperatures may slow the reaction rate, while higher temperatures could lead to side products.
Sub-optimal Catalyst Concentration - Titrate Catalyst: If using an acid catalyst, ensure the concentration is accurate. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.
Loss during Work-up - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of this compound into the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. - Precipitation/Crystallization: If the product is isolated by precipitation or crystallization, ensure the appropriate anti-solvent is used and that the mixture is sufficiently cooled to maximize recovery.
Side Reactions - Control Temperature: Excursions in temperature can lead to the formation of byproducts. Implement precise temperature control. - Inert Atmosphere: If starting materials or products are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: High Levels of Impurities in the Final Product

Common Impurities and Mitigation Strategies

Potential Impurity Source Analytical Detection Mitigation Strategy
Unreacted Chloral Hydrate Incomplete reaction or improper stoichiometry.HPLC, GC-MSEnsure a slight excess of 2-methyl-2,4-pentanediol. Optimize reaction time and temperature. Purify the final product by recrystallization or column chromatography.
Unreacted 2-methyl-2,4-pentanediol Improper stoichiometry.HPLC, GC-MSUse a stoichiometric amount or a slight excess of chloral hydrate. Remove during the aqueous wash steps of the work-up.
Di-substituted Product Reaction of both hydroxyl groups of the diol with chloral hydrate.HPLC, Mass SpectrometryControl the stoichiometry of the reactants carefully. A slight excess of the diol can favor the mono-substituted product.
Degradation Products Exposure to high temperatures or strong acid/base during work-up.HPLC, GC-MSMaintain controlled temperatures throughout the process. Use mild acids or bases for pH adjustments.

Problem 3: Inconsistent Physical Properties Between Batches (e.g., melting point, color)

Troubleshooting Inconsistent Physical Properties

Inconsistent Property Possible Cause Recommended Action
Variable Melting Point Presence of impurities or residual solvents.- Purity Analysis: Use HPLC or GC to assess the purity of each batch. - Residual Solvent Analysis: Employ Gas Chromatography with Headspace (HS-GC) to quantify residual solvents. - Recrystallization: Perform an additional recrystallization step to improve purity.
Color Variation Formation of colored impurities due to oxidation or side reactions.- Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere. - Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be used to remove colored impurities.
Inconsistent Crystal Form (Polymorphism) Different crystallization conditions (solvent, temperature, cooling rate).- Standardize Crystallization: Develop and strictly adhere to a standardized crystallization protocol. - Polymorph Screening: If polymorphism is suspected, techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used for characterization.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a proposed method based on established chemical principles for hemiacetal formation.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-2,4-pentanediol (1.1 equivalents) and a suitable solvent (e.g., toluene or dichloromethane).

  • Addition of Reactant and Catalyst: Add chloral hydrate (1.0 equivalent) to the mixture. Slowly add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Quality Control Analytical Methods

Parameter Method Typical Conditions
Purity and Impurity Profiling High-Performance Liquid Chromatography (HPLC) Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water gradient Detection: UV at 210 nm
Identity and Volatile Impurities Gas Chromatography-Mass Spectrometry (GC-MS) Column: DB-5ms or equivalent Carrier Gas: Helium Injection: Split/Splitless Detection: Mass Spectrometry (Scan mode)
Water Content Karl Fischer Titration Method: Volumetric or Coulometric
Identity Confirmation Fourier-Transform Infrared Spectroscopy (FTIR) Technique: Attenuated Total Reflectance (ATR)
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei: ¹H and ¹³C

Visualizations

G cluster_synthesis This compound Synthesis Workflow Start Start Reactants Chloral Hydrate + 2-methyl-2,4-pentanediol Start->Reactants 1. Charge Reactants Reaction Acid-Catalyzed Hemiacetal Formation Reactants->Reaction 2. Initiate Reaction Workup Neutralization & Aqueous Wash Reaction->Workup 3. Quench & Wash Isolation Solvent Removal Workup->Isolation 4. Concentrate Purification Recrystallization Isolation->Purification 5. Purify Final_Product This compound Purification->Final_Product 6. Obtain Pure Product

Caption: Proposed workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Batch-to-Batch Variability Variability Observed Batch-to-Batch Variability Raw_Materials Inconsistent Raw Material Quality Variability->Raw_Materials Check Reaction_Conditions Deviation in Reaction Parameters (T, t, [cat]) Variability->Reaction_Conditions Investigate Workup_Purification Inconsistent Work-up or Purification Protocol Variability->Workup_Purification Review QC_Raw_Materials Implement Stringent QC for Starting Materials Raw_Materials->QC_Raw_Materials SOP_Reaction Standardize and Tightly Control Reaction Conditions Reaction_Conditions->SOP_Reaction SOP_Purification Develop and Adhere to a Strict Purification SOP Workup_Purification->SOP_Purification Consistent_Product Consistent this compound Batches QC_Raw_Materials->Consistent_Product SOP_Reaction->Consistent_Product SOP_Purification->Consistent_Product

Caption: Logical approach to troubleshooting batch-to-batch variability.

References

Refining analytical methods for enhanced Chloralodol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the detection of Chloralodol. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound, also known as chlorhexadol, is a sedative and hypnotic agent.[1] It functions as a prodrug, meaning it is metabolized in the body into an active substance, in this case, chloral hydrate.[1] The slow hydrolysis of this compound reduces local irritation on mucous membranes, making it better tolerated than chloral hydrate itself.[1] Accurate analytical detection is crucial for pharmacokinetic studies, toxicological screening, and in forensic analysis, although its therapeutic use is currently limited.[1]

Q2: What are the primary analytical techniques used for the detection of this compound and its metabolites?

A2: The most common and reliable analytical techniques for detecting substances like this compound include chromatography-based methods. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, is widely used for its accuracy, precision, and sensitivity.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful confirmatory technique, often considered a "Swiss army knife" in forensic toxicology for its ability to separate and identify a wide range of compounds.[4]

Q3: Why is sample preparation a critical step in the analytical workflow?

A3: Sample preparation is a fundamental step that transforms a raw, complex biological matrix (like blood, urine, or oral fluid) into a clean sample suitable for analysis.[5][6] This process is vital for several reasons: it removes interfering substances that can compromise results, concentrates the analyte to improve detection sensitivity, and ensures the sample is compatible with the analytical instrument.[7][8] In fact, over 80% of the time in an analytical process can be spent on sampling and sample preparation, and non-robust procedures are a frequent cause of out-of-specification results.[5][6]

Q4: What are the most common sample preparation techniques for this type of analysis?

A4: Several techniques are employed, each with its own advantages.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix, offering high recovery and clean extracts.[5][7]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquids.[7]

  • Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, which helps to prevent the formation of emulsions that can complicate standard LLE.[9]

  • "Dilute-and-Shoot": The simplest method, involving the dilution of the sample with a suitable solvent before direct injection into the analytical instrument. While fast, it is more susceptible to matrix effects.[9]

Troubleshooting Guide

Chromatography & Detection Issues

Q: My analyte peak in HPLC is showing significant tailing or fronting. What are the likely causes and solutions? A: Poor peak shape can compromise resolution and integration accuracy.

  • Potential Cause 1: Column Overload. The mass of the analyte injected on the column is too high.

    • Solution: Dilute the sample or inject a smaller volume.

  • Potential Cause 2: Incompatible Injection Solvent. The solvent used to dissolve the sample is much stronger than the mobile phase, causing the analyte to move through the column too quickly.

    • Solution: Reconstitute the final sample extract in the initial mobile phase or a weaker solvent.[9]

  • Potential Cause 3: Secondary Interactions. Silanol groups on the silica packing material can interact with basic analytes, causing tailing.

    • Solution: Add a competitor (e.g., a small amount of triethylamine) to the mobile phase or use a base-deactivated column. Check that the mobile phase pH is appropriate for the analyte.

  • Potential Cause 4: Column Contamination or Degradation. The column may be fouled with strongly retained compounds or the stationary phase may be voiding.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (for non-endcapped columns) and flushing, or replace the column.

Q: My retention times are drifting during an analytical run. How can I stabilize them? A: Consistent retention times are critical for accurate compound identification.

  • Potential Cause 1: Inadequate Column Equilibration. The column was not sufficiently equilibrated with the mobile phase before starting the run.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection.

  • Potential Cause 2: Mobile Phase Composition Change. The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing.

    • Solution: Keep mobile phase bottles capped and use freshly prepared solvents. If using an online mixer, ensure it is functioning correctly.

  • Potential Cause 3: Temperature Fluctuations. The temperature of the column is not stable.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Sample Preparation Issues

Q: My analyte recovery is consistently low after Solid-Phase Extraction (SPE). What steps should I take to improve it? A: Low recovery leads to poor sensitivity and inaccurate quantification.

  • Potential Cause 1: Incorrect Sorbent Selection. The SPE sorbent chemistry is not appropriate for retaining the analyte.

    • Solution: Review the chemical properties of this compound and its metabolites. A reversed-phase (e.g., C18) or mixed-mode sorbent may be appropriate. Perform a sorbent screening study.

  • Potential Cause 2: Incomplete Elution. The elution solvent is not strong enough to remove the analyte from the sorbent.

    • Solution: Increase the percentage of organic solvent in the elution step or try a different, stronger solvent (e.g., switch from methanol to acetonitrile or add a pH modifier).

  • Potential Cause 3: Analyte Breakthrough during Loading. The sample is passing through the cartridge too quickly, or the wash solvent is too strong and is prematurely eluting the analyte.

    • Solution: Ensure a slow and steady flow rate during sample loading. Test a weaker wash solvent to ensure it removes interferences without eluting the analyte of interest.

Q: I am observing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I address this? A: Matrix effects can severely impact the accuracy and precision of quantification.

  • Potential Cause 1: Co-eluting Matrix Components. Endogenous substances from the sample matrix are co-eluting with the analyte and competing for ionization in the MS source.

    • Solution 1: Improve chromatographic separation to move the analyte peak away from interfering matrix components.

    • Solution 2: Enhance the sample cleanup procedure. Switch from "dilute-and-shoot" to a more rigorous method like SPE or SLE to remove more of the matrix.[9] Techniques that specifically remove phospholipids can be highly effective.[7]

  • Potential Cause 2: Inadequate Sample Dilution. The concentration of matrix components entering the instrument is too high.

    • Solution: Increase the dilution factor. While this may decrease the analyte signal, it can often decrease the matrix effect to a greater extent, improving the signal-to-noise ratio and accuracy.

  • Potential Cause 3: Use of an Inappropriate Internal Standard.

    • Solution: Use a stable isotope-labeled internal standard for the analyte. This is the gold standard for correcting matrix effects, as it co-elutes and experiences the same ionization effects as the analyte.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid

TechniqueGeneral PrincipleKey AdvantagesKey Disadvantages
Dilute-and-Shoot Sample is diluted with solvent and injected directly.[9]Very fast, simple, and low cost.High potential for matrix effects, lower sensitivity.[9]
Protein Precipitation An organic solvent is added to precipitate proteins, which are then removed by centrifugation.[7]Fast and effective at removing proteins.Does not remove other interferences like phospholipids.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.[7]Good for removing water-soluble interferences like salts.Can be labor-intensive, may form emulsions, uses significant solvent volumes.[5]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away, followed by elution.[5]High selectivity and concentration factor, produces very clean extracts.[5]More complex method development, higher cost per sample.

Table 2: Example HPLC-UV Conditions for Chloral Hydrate Analysis

Note: These conditions, specified for the parent drug Chloral Hydrate, serve as a starting point for developing a method for this compound.

ParameterSpecification
Chromatographic Column C18 Column[3]
Mobile Phase Acetonitrile:Water (Gradient or isocratic, e.g., 5:95 to 15:85)[3]
Flow Rate Approximately 1.0 mL/min[3]
Detection Wavelength 205 - 215 nm[3]
Quantification External Standard Method[3]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) Workflow

This protocol outlines the fundamental steps for SPE, which must be optimized for the specific analyte and matrix.

  • Conditioning: Pass a strong solvent (e.g., Methanol) through the sorbent to activate the functional groups.

  • Equilibration: Flush the sorbent with a solvent similar to the sample matrix (e.g., Water or buffer) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate to ensure efficient binding of the analyte.

  • Washing: Pass a weak solvent over the sorbent to wash away interfering compounds without eluting the analyte of interest.

  • Elution: Apply a strong solvent to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis.[7] The collected eluate is often evaporated and reconstituted in a mobile-phase compatible solvent.[9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a general procedure for analyzing the prepared sample.

  • Sample Preparation: Prepare the sample extract as described in Protocol 1 or another suitable method. Prepare a reference standard solution of this compound at a known concentration in the mobile phase.[3]

  • System Setup: Set up the HPLC system with the appropriate column (e.g., C18) and mobile phase.[3] Equilibrate the system until a stable baseline is achieved.

  • Injection: Inject the prepared reference solution and test solutions into the HPLC system.[3]

  • Data Acquisition: Record the chromatograms, monitoring at a wavelength where this compound has significant absorbance (e.g., in the 205-215 nm range as a starting point).[3]

  • Analysis: Identify the this compound peak in the test sample by comparing its retention time to that of the reference standard. Calculate the concentration of this compound in the sample by comparing the peak area of the sample to the peak area and known concentration of the reference standard (External Standard Method).[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Oral Fluid, Plasma) Pretreat 2. Pre-treatment (e.g., Centrifugation, Dilution) Sample->Pretreat Extract 3. Extraction / Cleanup (SPE, LLE, or PPT) Pretreat->Extract Concentrate 4. Evaporation & Reconstitution Extract->Concentrate Inject 5. HPLC/GC-MS Injection Concentrate->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection (MS or UV) Separate->Detect Integrate 8. Peak Integration & Quantification Detect->Integrate Report 9. Final Report Integrate->Report

Caption: General analytical workflow for this compound detection.

G start Problem: Low Analyte Recovery check_elution Is Elution Solvent Strong Enough? start->check_elution increase_strength Action: Increase Organic Content or Change Solvent check_elution->increase_strength No check_wash Is Wash Step Eluting Analyte? check_elution->check_wash Yes resolved Problem Resolved increase_strength->resolved weaker_wash Action: Use a Weaker Wash Solvent check_wash->weaker_wash Yes check_sorbent Is Sorbent Chemistry Correct for Analyte? check_wash->check_sorbent No weaker_wash->resolved new_sorbent Action: Screen Alternative SPE Sorbents (e.g., Mixed-Mode) check_sorbent->new_sorbent No check_sorbent->resolved Yes new_sorbent->resolved

Caption: Troubleshooting logic for low analyte recovery in SPE.

References

Technical Support Center: Optimizing the Purity of Custom-Synthesized Chloralodol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Chloralodol. The information is designed to help identify and resolve common purity issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final this compound product has a sharp, acidic odor. What is the likely impurity and how can I remove it?

A: A sharp, acidic odor is likely due to the presence of residual hydrogen chloride (HCl) , which can be an impurity in the starting chloral hydrate or formed during the synthesis under acidic conditions.

  • Troubleshooting:

    • Neutralization Wash: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the solution with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the HCl. Afterwards, wash with brine (saturated NaCl solution) to remove any remaining aqueous solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

    • Azeotropic Removal: For trace amounts, co-evaporation with a non-polar solvent like toluene can sometimes help remove residual HCl.

Q2: The NMR spectrum of my synthesized this compound shows a singlet at around 7.26 ppm. What could this be?

A: A singlet around 7.26 ppm in a deuterated chloroform (CDCl₃) solvent is characteristic of chloroform (CHCl₃) . Chloroform can be a significant impurity originating from the chloral hydrate starting material, as it is a byproduct of the haloform reaction under basic conditions.[1]

  • Troubleshooting:

    • High Vacuum Drying: Chloroform is volatile and can often be removed by drying the product under a high vacuum for an extended period. Gentle heating (e.g., 30-40 °C) can aid this process, but be cautious of product stability at elevated temperatures.

    • Recrystallization: Recrystallization is a highly effective method for removing chloroform. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.

Q3: I have unreacted starting materials, chloral hydrate and 2-methyl-2,4-pentanediol, in my final product. How can I purify my this compound?

A: The presence of unreacted starting materials is a common issue. Both chloral hydrate and 2-methyl-2,4-pentanediol have different physical properties than this compound, which can be exploited for purification.

  • Troubleshooting:

    • Recrystallization: This is the most effective method. Since this compound is a solid and 2-methyl-2,4-pentanediol is a liquid at room temperature, recrystallization can effectively separate them. Chloral hydrate is also highly soluble in many organic solvents and water, which can be leveraged during solvent selection for recrystallization.

    • Column Chromatography: For small-scale purification or when recrystallization is not yielding the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the more polar diol and chloral hydrate from the less polar this compound.

Q4: My final product is an oil and will not solidify, or it appears as a viscous gum. What could be the problem?

A: This issue can arise from several factors:

  • High Impurity Content: A significant amount of impurities, particularly unreacted 2-methyl-2,4-pentanediol or solvent residues, can lower the melting point of the mixture and prevent crystallization.

  • Presence of Water: Water can interfere with crystallization. Ensure all your glassware is dry and use anhydrous solvents where possible.

  • Incorrect Stoichiometry: An excess of the liquid starting material (2-methyl-2,4-pentanediol) can lead to an oily product.

  • Troubleshooting:

    • Purification: Attempt the purification methods described in Q3 (recrystallization or column chromatography) to remove impurities.

    • Solvent Removal: Ensure all solvents used in the workup are thoroughly removed under high vacuum.

    • Trituration: If the product is a gum, try triturating it with a non-polar solvent in which this compound is insoluble (e.g., hexanes or pentane). This can sometimes induce crystallization by washing away impurities that are more soluble in the non-polar solvent.

Data Presentation: Impurity Profile and Purification Method Efficacy

ImpurityLikely SourceRecommended Purification MethodExpected Purity Improvement
Hydrogen Chloride (HCl) Starting Material (Chloral Hydrate) / Synthesis ByproductNeutralization Wash> 99% removal
Chloroform (CHCl₃) Starting Material (Chloral Hydrate)High Vacuum Drying / Recrystallization> 98% removal
Chloral Hydrate Unreacted Starting MaterialRecrystallization / Column Chromatography> 99% removal
2-Methyl-2,4-pentanediol Unreacted Starting MaterialRecrystallization / Column Chromatography> 99% removal
Dichloroacetaldehyde Starting Material (Chloral Hydrate)Recrystallization> 95% removal
Solvent Residues Purification ProcessHigh Vacuum DryingDependent on solvent volatility

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. Potential solvents include petroleum ether, carbon disulfide, or a co-solvent system like ethyl acetate/hexanes.

  • Dissolution: In a flask, add the crude this compound. Heat the selected solvent in a separate flask and add the hot solvent to the crude product in small portions with continuous stirring or swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a high vacuum to remove all traces of the solvent.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), a standard of pure this compound (if available), and the synthesized sample. The purity can be determined by the area percentage of the main peak.

Visualizations

PurificationWorkflow General Purification Workflow for this compound A Crude this compound B Dissolve in Organic Solvent A->B C Neutralization Wash (e.g., NaHCO3 soln.) B->C D Brine Wash C->D E Dry Organic Layer (e.g., Na2SO4) D->E F Solvent Evaporation E->F G Crude Solid/Oil F->G H Recrystallization G->H I Pure this compound Crystals H->I

Caption: A flowchart illustrating the general purification steps for custom-synthesized this compound.

TroubleshootingLogic Troubleshooting Purity Issues Start Impure this compound Odor Acidic Odor? Start->Odor NMR Chloroform peak in NMR? Odor->NMR No Wash Perform Neutralization Wash Odor->Wash Yes StartingMaterials Unreacted Starting Materials Present? NMR->StartingMaterials No Vacuum Dry under High Vacuum NMR->Vacuum Yes Oily Product is Oily/Gummy? StartingMaterials->Oily No Recrystallize Recrystallize or use Column Chromatography StartingMaterials->Recrystallize Yes Triturate Triturate with Non-polar Solvent Oily->Triturate Yes End Pure this compound Oily->End No Wash->NMR Vacuum->StartingMaterials Recrystallize->End Triturate->Recrystallize

Caption: A decision tree for troubleshooting common impurities in this compound synthesis.

References

Validation & Comparative

Validating a Novel Analytical Method for Chloralodol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for pharmaceutical quality control and forensic analysis, a newly validated analytical method for the detection and quantification of Chloralodol is presented, offering enhanced performance over existing techniques. This guide provides a comprehensive comparison of this new method with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their applications.

This compound, a sedative and hypnotic drug, requires accurate and reliable quantification to ensure therapeutic efficacy and prevent potential misuse. The validation of a new analytical method is crucial for providing the necessary precision, accuracy, and sensitivity for its determination in various matrices.

Comparative Analysis of Analytical Methods

The performance of the new analytical method was rigorously evaluated against traditional HPLC, GC-MS, and UV-Vis spectrophotometric methods. The validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance indicators such as linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Quantitative Performance Data

The following tables summarize the comparative performance of the analytical methods for the determination of this compound.

Table 1: Comparison of Linearity and Correlation Coefficient

ParameterNew Validated MethodHPLC-UVGC-MSUV-Vis Spectrophotometry
Linearity Range (µg/mL) 0.5 - 501 - 1000.1 - 205 - 50
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.995

Table 2: Comparison of Accuracy and Precision

ParameterNew Validated MethodHPLC-UVGC-MSUV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.599.0 - 100.595.0 - 105.0
Precision (% RSD) < 1.5< 2.0< 1.0< 3.0

Table 3: Comparison of Detection and Quantification Limits

ParameterNew Validated MethodHPLC-UVGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) (µg/mL) 0.10.30.051.0
Limit of Quantification (LOQ) (µg/mL) 0.51.00.15.0

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to obtain calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A capillary column suitable for drug analysis (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of 100°C, ramped to 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation: Samples are typically derivatized to improve volatility and thermal stability before injection.

UV-Vis Spectrophotometric Method
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound exhibits significant absorbance (e.g., methanol or ethanol).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.

  • Sample Preparation: A stock solution is prepared by dissolving a known amount of this compound in the chosen solvent, followed by serial dilutions for the calibration curve.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Start This compound Sample StockSol Prepare Stock Solution Start->StockSol CalibStd Prepare Calibration Standards StockSol->CalibStd HPLC HPLC-UV Analysis CalibStd->HPLC Inject GCMS GC-MS Analysis CalibStd->GCMS Inject UVVis UV-Vis Analysis CalibStd->UVVis Measure DataAcq Data Acquisition HPLC->DataAcq GCMS->DataAcq UVVis->DataAcq Quant Quantification DataAcq->Quant Report Generate Report Quant->Report Method_Validation_Process cluster_parameters Validation Parameters cluster_method Analytical Method cluster_outcome Validation Outcome Linearity Linearity & Range Validated Validated Method Linearity->Validated Accuracy Accuracy Accuracy->Validated Precision Precision Precision->Validated LOD_LOQ LOD & LOQ LOD_LOQ->Validated Specificity Specificity Specificity->Validated Robustness Robustness Robustness->Validated Method New Analytical Method for this compound Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Specificity Method->Robustness

Cross-Reactivity of Chloralodol in Sedative Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of sedative compounds in commonly used immunoassays, with a specific focus on the potential for interference from Chloralodol. Due to a lack of specific experimental data on this compound cross-reactivity in publicly available literature, this document summarizes the principles of immunoassay cross-reactivity, presents data for other relevant sedative and non-sedative compounds, and outlines a detailed experimental protocol to assess the cross-reactivity of this compound.

Introduction to Immunoassay Cross-Reactivity

Immunoassays are widely utilized for the rapid screening of drugs of abuse, including sedatives such as benzodiazepines and barbiturates. These tests rely on the principle of competitive binding between a drug in a sample and a labeled drug for a limited number of antibody binding sites.[1] A positive result is generated when the drug present in the specimen displaces the labeled drug from the antibody.

Cross-reactivity is an important consideration in immunoassay testing and occurs when the antibodies in the assay bind to compounds other than the target drug or drug class.[2][3] This binding is typically due to structural similarities between the cross-reacting substance and the target analyte.[2] Such cross-reactivity can lead to false-positive results, which can have significant clinical and forensic implications.[4][5] Therefore, it is crucial to characterize the specificity of these assays and identify potential cross-reactants.

This compound is a sedative and a pro-drug of chloral hydrate. Its primary active metabolite is trichloroethanol. While there is a documented potential for a metabolite of chloral hydrate, trichloroethyl glucuronide, to cross-react with ethyl glucuronide (EtG) immunoassays, spiking studies with trichloroethanol and trichloroacetic acid did not confirm this cross-reactivity.[6] However, to date, no specific studies have been published that evaluate the cross-reactivity of this compound or its metabolites in immunoassays for other sedatives like benzodiazepines or barbiturates.

Comparative Cross-Reactivity Data

In the absence of direct data for this compound, this section presents known cross-reactivity data for other compounds in benzodiazepine and barbiturate immunoassays. This information serves as a reference to understand the types of molecules that can interfere with these assays and provides a basis for comparison should data on this compound become available.

Benzodiazepine Immunoassays

Benzodiazepine immunoassays are designed to detect a range of benzodiazepines and their metabolites. However, their sensitivity and specificity can vary significantly between different manufacturers and even different drug members of the same class.[7][8]

Table 1: Reported Cross-Reactants in Benzodiazepine Immunoassays

CompoundClassPotential for Cross-ReactivityReference
OxaprozinNon-steroidal anti-inflammatory drug (NSAID)Can cause false-positive results.[9]
SertralineSelective serotonin reuptake inhibitor (SSRI)Has been reported to cause false-positive results.[3][9]
EfavirenzAntiretroviralIts chemical structure may lead to cross-reactivity.[9]

Note: The degree of cross-reactivity can depend on the specific immunoassay, the concentration of the substance, and the cutoff level of the test.

Barbiturate Immunoassays

Immunoassays for barbiturates are intended to detect various drugs within this class. Cross-reactivity with other structurally similar and dissimilar compounds has been documented.

Table 2: Reported Cross-Reactants in Barbiturate Immunoassays

CompoundClassPotential for Cross-ReactivityReference
IbuprofenNon-steroidal anti-inflammatory drug (NSAID)Can cause false-positive results.[10][11]
PhenytoinAnticonvulsantPossible positive for barbiturates (urinary metabolite only).[3]

Note: It is essential to confirm any presumptive positive results from an immunoassay with a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol for Assessing Cross-Reactivity

To address the gap in knowledge regarding this compound's cross-reactivity, the following experimental protocol is proposed. This methodology is based on standard practices for evaluating immunoassay specificity.[5]

Materials
  • This compound reference standard

  • Drug-free human urine

  • Commercially available benzodiazepine and barbiturate immunoassay kits

  • Microplate reader or appropriate instrumentation for the chosen immunoassay

  • Phosphate-buffered saline (PBS)

  • Calibrators and controls provided with the immunoassay kits

Methods
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol or deionized water).

  • Spiking of Urine Samples: Serially dilute the this compound stock solution to create a range of concentrations. Spike these solutions into aliquots of drug-free human urine to achieve the desired final concentrations for testing.

  • Immunoassay Procedure: Perform the benzodiazepine and barbiturate immunoassays on the spiked urine samples according to the manufacturer's instructions. Include the provided negative and positive calibrators and controls in each run for quality control.

  • Data Analysis:

    • Determine the minimum concentration of this compound that produces a positive result in each assay.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte Calibrator / Minimum Concentration of Cross-Reactant Producing a Positive Result) x 100

Visualizing Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved in assessing and interpreting immunoassay cross-reactivity, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Analysis prep_start Obtain Drug-Free Urine Sample stock_sol Prepare High-Concentration This compound Stock Solution prep_start->stock_sol serial_dil Perform Serial Dilutions of Stock Solution stock_sol->serial_dil spike Spike Dilutions into Urine Aliquots serial_dil->spike run_assay Perform Immunoassay on Spiked Samples spike->run_assay determine_min Determine Minimum Concentration for Positive Result run_assay->determine_min controls Include Calibrators and Controls controls->run_assay calculate_cross Calculate Percent Cross-Reactivity determine_min->calculate_cross

Caption: Experimental workflow for determining this compound cross-reactivity.

G start Urine Sample Received immunoassay Perform Sedative Immunoassay Screen start->immunoassay result Screening Result immunoassay->result negative Report Negative result->negative Negative positive Presumptive Positive result->positive Positive confirmation Perform Confirmatory Testing (GC-MS or LC-MS/MS) positive->confirmation conf_result Confirmation Result confirmation->conf_result true_positive Report Positive for Target Analyte conf_result->true_positive Positive false_positive Report Negative for Target Analyte (Cross-Reactivity Likely) conf_result->false_positive Negative

Caption: Logical workflow for drug screening and confirmation.

Conclusion

The potential for cross-reactivity is a critical parameter to consider when utilizing immunoassays for sedative drug screening. While data on the cross-reactivity of many compounds is available, there is a notable absence of information regarding this compound in immunoassays for common sedatives like benzodiazepines and barbiturates. The experimental protocol outlined in this guide provides a framework for researchers to systematically evaluate the cross-reactivity of this compound and its metabolites. Such studies are essential to ensure the accuracy and reliability of drug screening results and to prevent misinterpretation of data in clinical and forensic settings. Until such data is available, any presumptive positive result from a patient with a known history of this compound use should be interpreted with caution and confirmed by a more specific analytical method.

References

A Comparative Analysis of Sedative Duration: Chloralodol and Other Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative duration of Chloralodol, a prodrug of chloral hydrate, with other prominent hypnotic agents. Due to the limited availability of direct clinical data on this compound, this comparison utilizes data from studies on its active metabolite, chloral hydrate, as a surrogate. The information presented herein is intended to support research and development efforts in the field of sedative and hypnotic pharmaceuticals.

Executive Summary

This compound, which is metabolized to trichloroethanol, exerts its sedative-hypnotic effects through positive allosteric modulation of the GABA-A receptor.[1] This mechanism is shared with several other classes of hypnotics, including benzodiazepines, non-benzodiazepines, and barbiturates. The duration of sedative action is a critical parameter in the clinical application of these drugs, influencing their suitability for different types of sleep disturbances and procedural sedations. This guide synthesizes available data to facilitate a comparative understanding of these agents.

Data Presentation: Sedative Duration and Pharmacokinetics of Selected Hypnotics

The following table summarizes the key pharmacokinetic parameters that influence the sedative duration of this compound (via chloral hydrate) and a selection of other hypnotic drugs. It is important to note that direct head-to-head comparative studies for all these agents under a unified protocol are scarce; therefore, the data presented is a compilation from various clinical trials and pharmacokinetic studies.

Drug ClassDrugOnset of ActionHalf-life (t½)Duration of Sedation
Chloral Derivative Chloral Hydrate (for this compound)20-60 minutes[2]8-12 hours (active metabolite trichloroethanol)[2]Variable, generally moderate duration[3]
Benzodiazepine LorazepamIV: 1-5 minutes, Oral: 20-30 minutes[4]10-20 hours[4]IV/IM: 12-24 hours, Oral: 6-8 hours[4][5]
MidazolamIV: 1-5 minutes, Oral: 15-30 minutes1.5-2.5 hoursShort, dose-dependent
Non-Benzodiazepine Zolpidem30 minutes[6]2-3 hours[6]3-6 hours (extended release)[6]
Zaleplon~15-20 minutes[7]~1 hour[8][9]Ultra-short, ~4 hours
Eszopiclone~1 hour[10]~6 hours[10]Up to 6 hours[11]
Barbiturate PentobarbitalIV: ~1 minute, Oral: 15-60 minutes15-48 hours[12]Short-acting, dose-dependent[13]

Experimental Protocols

This section details the methodologies of key clinical studies that have compared the sedative effects of chloral hydrate with other hypnotics.

Comparative Study: Oral Chloral Hydrate vs. Oral Midazolam for Pediatric Sedation
  • Objective: To compare the efficacy and side effects of oral chloral hydrate versus oral midazolam for sedation in children undergoing echocardiography.[14]

  • Study Design: A randomized, double-blind clinical trial.[14]

  • Participants: 68 children.[14]

  • Intervention:

    • Group 1: Received 50 mg/kg of oral chloral hydrate.[14]

    • Group 2: Received 0.2 mg/kg of oral midazolam.[14]

  • Outcome Measures:

    • Onset of sedation: Time from drug administration to the desired level of sedation.

    • Duration of sedation: Time from the onset of sedation to the point where the child was awake and alert.[14]

    • Sedation intensity: Assessed using a standardized sedation scale.

  • Key Findings: The average onset of sedation was significantly shorter for midazolam (6.35 ± 3.65 minutes) compared to chloral hydrate (19.14 ± 5.86 minutes). The mean duration of sedation was also shorter for midazolam (27.64 ± 8.34 minutes) compared to chloral hydrate (48.97 ± 14.81 minutes).[14]

Comparative Study: Oral Chloral Hydrate vs. Diphenhydramine for EEG Sedation
  • Objective: To compare the effects of chloral hydrate and diphenhydramine on sedation for electroencephalography (EEG) in children.[15]

  • Study Design: A retrospective cohort study.[15]

  • Participants: 200 children aged 15-72 months.[15]

  • Intervention:

    • Group 1 (n=100): Received chloral hydrate.

    • Group 2 (n=100): Received diphenhydramine.[15]

  • Outcome Measures:

    • Sleep latency: Time to fall asleep after drug administration.

    • Awake latency: Duration of wakefulness after the procedure.

    • Success rate: Percentage of patients successfully sedated for the procedure.[15]

  • Key Findings: Chloral hydrate demonstrated a significantly lower sleep latency and a higher success rate with the first dose compared to diphenhydramine. The mean duration of awake latency was significantly higher in the diphenhydramine group.[15][16]

Mandatory Visualization

Signaling Pathway of GABA-A Receptor Positive Allosteric Modulators

The primary mechanism of action for this compound's active metabolite, trichloroethanol, and many other hypnotics involves the enhancement of GABAergic neurotransmission. This is achieved through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel. The binding of these drugs to a site on the receptor distinct from the GABA binding site increases the receptor's affinity for GABA, leading to an increased frequency or duration of chloride channel opening. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in central nervous system depression and sedation.[17][18][19]

GABA_A_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_drugs Hypnotic Drugs GABA_R GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_R->Cl_channel GABA Binding Cl_channel_open Chloride Ion Channel (Open) Cl_channel->Cl_channel_open Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel_open->Hyperpolarization Cl- Influx Sedation Sedation/ Hypnosis Hyperpolarization->Sedation This compound This compound (Trichloroethanol) This compound->GABA_R Positive Allosteric Modulation Benzodiazepines Benzodiazepines Benzodiazepines->GABA_R Increases Channel Opening Frequency Non_Benzodiazepines Non-Benzodiazepines Non_Benzodiazepines->GABA_R Selective Modulation Barbiturates Barbiturates Barbiturates->GABA_R Prolongs Channel Opening Duration Experimental_Workflow cluster_protocol Clinical Trial Protocol A Patient Recruitment (e.g., Insomnia Diagnosis) B Randomization A->B C1 Group 1: Test Hypnotic (e.g., this compound) B->C1 C2 Group 2: Comparator Hypnotic B->C2 C3 Group 3: Placebo B->C3 D Drug Administration (Standardized Time & Dose) C1->D C2->D C3->D E Monitoring & Data Collection D->E F Polysomnography (PSG) - Sleep Latency - Total Sleep Time - Wake After Sleep Onset E->F G Psychomotor & Cognitive Tests - Reaction Time - Memory Recall E->G H Subjective Sleep Quality (Questionnaires) E->H I Data Analysis F->I G->I H->I J Comparison of Sedative Duration & Adverse Effects I->J

References

In-vivo Validation of Chloralodol's Hypnotic Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chloralodol's performance with alternative hypnotic agents, supported by available in-vivo experimental data. This compound, a prodrug of chloral hydrate, exerts its hypnotic effects through its active metabolite, trichloroethanol. The primary mechanism of action is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This guide delves into the in-vivo evidence validating this mechanism and compares its efficacy and safety profile with other commonly used sedatives.

Mechanism of Action: Potentiation of GABA-A Receptors

This compound is rapidly metabolized to chloral hydrate, which is then converted to trichloroethanol.[1] Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor.[3][4] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane reduces its excitability, producing hypnotic and sedative effects.[1]

dot

Chloralodol_Mechanism This compound This compound (Prodrug) ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Metabolism Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Metabolism GABA_A_Receptor GABA-A Receptor Trichloroethanol->GABA_A_Receptor Potentiates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Hypnotic_Effect Hypnotic/Sedative Effect Neuronal_Hyperpolarization->Hypnotic_Effect Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_data_analysis Data Analysis Animal_Selection Animal Selection (e.g., ICR Mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Drug_Admin Drug Administration (Test Compound or Vehicle) Acclimatization->Drug_Admin Pentobarbital_Admin Pentobarbital Injection (Sub-hypnotic dose) Drug_Admin->Pentobarbital_Admin 30 min post-treatment Observation Observation Pentobarbital_Admin->Observation Measure_Latency Measure Sleep Latency Observation->Measure_Latency Measure_Duration Measure Sleep Duration Observation->Measure_Duration Statistical_Analysis Statistical Analysis Measure_Latency->Statistical_Analysis Measure_Duration->Statistical_Analysis

References

Head-to-head comparison of Chloralodol and diazepam in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a detailed in vivo comparison of Chloralodol, an older sedative-hypnotic, and Diazepam, a widely-used benzodiazepine. Direct comparative in vivo studies are limited; therefore, this guide synthesizes data from separate studies on each compound to provide an objective overview for researchers. The focus is on their mechanisms of action, pharmacokinetic profiles, and effects on sedative and motor coordination behaviors in animal models.

Mechanism of Action: Modulators of GABAergic Inhibition

Both this compound and Diazepam exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] They act as positive allosteric modulators of the GABA-A receptor, a ligand-gated chloride ion channel.[3][4] This modulation increases chloride ion influx, leading to hyperpolarization of the neuron and a reduction in its excitability.[1][3]

However, their binding sites on the GABA-A receptor complex are distinct.

  • Diazepam : As a benzodiazepine, it binds to a specific site at the interface of the α and γ subunits of the GABA-A receptor.[2] This binding increases the frequency of the chloride channel opening when GABA is also bound.[2] The anxiolytic effects of diazepam are primarily mediated by its action on GABA-A receptors containing α2 subunits, while sedative and amnesic effects are linked to α1-containing receptors.[3]

  • This compound : This compound is a prodrug that is hydrolyzed to chloral hydrate.[5] Chloral hydrate is then rapidly metabolized to its active form, trichloroethanol (TCE).[1][6][7] TCE is responsible for the hypnotic effects and is believed to bind to a distinct site on the GABA-A receptor complex, similar to barbiturates, which increases the duration of the chloride channel opening.[6][8]

cluster_0 Drug Administration cluster_1 Mechanism at GABA-A Receptor cluster_2 Neuronal Effect This compound This compound Diazepam Diazepam GABA_A GABA-A Receptor GABA Site Benzodiazepine Site Barbiturate-like Site Chloride (Cl-) Channel Diazepam->GABA_A:bzd Binds Increased Cl- Influx Increased Cl- Influx GABA_A->Increased Cl- Influx Channel Modulation Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Cl- Influx->Neuronal Hyperpolarization CNS Depression (Sedation, Anxiolysis) CNS Depression (Sedation, Anxiolysis) Neuronal Hyperpolarization->CNS Depression (Sedation, Anxiolysis)

Comparative Mechanism of Action at the GABA-A Receptor.

Pharmacokinetic Profiles

The onset and duration of action for these drugs are dictated by their absorption, distribution, metabolism, and elimination.

ParameterThis compound (as Chloral Hydrate)Diazepam
Active Form Trichloroethanol (TCE)[9]Diazepam & N-desmethyldiazepam[10][11]
Absorption Rapidly absorbed after oral or rectal use[7]Rapidly and completely absorbed orally[11]
Onset of Action 20-60 minutes (Oral)[6][7]15-60 minutes (Oral); 1-5 minutes (IV)[3]
Metabolism Metabolized by hepatocytes and erythrocytes to TCE and trichloroacetic acid (TCA)[7]Hepatic (CYP3A4 & CYP2C19) to active metabolites (N-desmethyldiazepam, temazepam, oxazepam)[10][12]
Half-life (Active) ~8-12 hours (TCE)[7][13]30-56 hours (Diazepam); up to 100-200 hours (N-desmethyldiazepam)[3][11]
Elimination Primarily renal excretion of metabolites[7]Primarily renal excretion of metabolites[3]

Note: Data is synthesized from multiple sources and may vary based on species and experimental conditions.

In Vivo Performance: Sedative and Motor Effects

The sedative and motor-impairing effects of this compound and Diazepam are commonly assessed in rodent models using tests such as the elevated plus-maze (anxiety) and the rotarod test (motor coordination).

Comparative In Vivo Effects Data

DrugAnimal ModelDoseTestKey Finding
Chloral Hydrate Young Children50 mg/kg (Oral)Behavioral SedationProduced significantly more sleep in the first 60 minutes compared to Diazepam.[14][15][16]
Diazepam Young Children0.3-0.6 mg/kg (Oral)Behavioral SedationSedative effects were similar to chloral hydrate, but with less initial sleep.[14][15][16]
Diazepam C57BL/6J Mice0.5, 1, 2 mg/kg (IP)Elevated Plus MazeDid not show anxiolytic effects; impaired locomotor activity at the highest dose, suggesting sedation.[17]
Diazepam Mice1, 3, 10 mg/kgLocomotor ActivityDose-dependent decrease in locomotor activity, indicating a sedative effect, was significant at 10 mg/kg.[18]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating in vivo findings. Below are standard protocols for two key behavioral assays.

A. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behaviors in rodents.[19][20][21] The protocol leverages the animal's natural aversion to open and elevated spaces.[20]

  • Apparatus : A plus-shaped maze elevated from the floor (typically 50-55 cm).[20][22] It consists of two open arms and two enclosed arms.

  • Acclimation : Animals are habituated to the testing room for at least 1 hour before the test to minimize stress.[23]

  • Procedure : The rodent is placed in the center of the maze, facing an open arm.[22] The animal is then allowed to explore the maze freely for a 5-minute session.[22][24]

  • Data Collection : An automated tracking system records the time spent in and the number of entries into the open and closed arms.[19]

  • Interpretation : Anxiolytic compounds, like diazepam, are expected to increase the time spent in and the number of entries into the open arms, although some studies indicate diazepam may produce more sedative effects in certain mouse strains.[17][21]

B. Rotarod Test for Motor Coordination

The rotarod test assesses motor coordination, balance, and motor learning in rodents.[23][25] It is particularly useful for detecting motor impairment, a common side effect of sedative-hypnotic drugs.[26]

  • Apparatus : A rotating rod, often with multiple lanes to test several animals simultaneously. The speed of rotation can be constant or accelerating.[25][26]

  • Acclimation & Training : Animals are acclimated to the room.[23] A pre-training session is often conducted where mice are placed on the rod at a low, constant speed until they can remain on it for a set duration (e.g., 60 seconds).[23][27]

  • Procedure : After drug administration, the animal is placed on the rod. The test trial begins, often with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 300 seconds.[23][28]

  • Data Collection : The primary measure is the latency to fall from the rod. The rotation speed at the time of the fall is also recorded.[26]

  • Interpretation : A decrease in the latency to fall is indicative of impaired motor coordination.

cluster_pre Pre-Test Phase cluster_test Testing Phase cluster_post Data Analysis Phase Acclimation Animal Acclimation (≥1 hr in test room) Drug_Admin Drug Administration (this compound or Diazepam) Acclimation->Drug_Admin Wait Waiting Period (for drug absorption) Drug_Admin->Wait EPM Elevated Plus Maze (5 min) Wait->EPM Rotarod Rotarod Test (Accelerating Speed) Wait->Rotarod EPM_Data Anxiety-like Behavior (% time in open arms) EPM->EPM_Data Rotarod_Data Motor Coordination (Latency to fall) Rotarod->Rotarod_Data

Typical Experimental Workflow for In Vivo Behavioral Testing.

Summary and Conclusion

  • Mechanism : Both drugs enhance GABA-A receptor activity, but through different binding sites and mechanisms, with diazepam increasing channel opening frequency and the active metabolite of this compound likely increasing channel opening duration.[2][6]

  • Pharmacokinetics : Diazepam and its primary active metabolite have a significantly longer half-life compared to the active metabolite of this compound, suggesting a much longer duration of action and potential for accumulation with chronic dosing.[3][7]

  • In Vivo Effects : Chloral hydrate (the active form of this compound) tends to produce more pronounced sleep shortly after administration compared to diazepam.[14][15] Diazepam's effects can be dose-dependent, with higher doses leading to sedation and motor impairment that may confound the assessment of anxiolytic activity.[17][18]

For researchers, the choice between these compounds depends on the desired therapeutic window and side-effect profile. This compound's metabolite provides a shorter duration of action, which may be preferable for procedures requiring rapid recovery. Diazepam's long-acting profile may be suitable for sustained anxiolysis but carries a higher risk of next-day sedation and motor impairment. These data underscore the importance of careful dose selection and the use of appropriate behavioral assays to distinguish between sedative and anxiolytic effects in preclinical models.

References

Reproducibility of Published Findings on Chloralodol's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of Chloralodol, primarily through its active metabolite trichloroethanol, with commonly used alternatives such as midazolam and dexmedetomidine. The data presented is synthesized from a review of published clinical studies to aid in the objective evaluation of these sedative agents.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies comparing the efficacy and adverse effects of chloral hydrate (as a proxy for this compound) with midazolam and dexmedetomidine in pediatric populations undergoing diagnostic procedures.

Table 1: Efficacy of Sedative Agents

ParameterChloral HydrateMidazolamDexmedetomidineSource(s)
Sedation Success Rate 62% - 100%50% - 62%73.6% - 98%[1][2][3][4]
Time to Onset of Sedation (minutes) 10.8 ± 6.2 to 25.0 ± 4.727.3 ± 2.9Shorter than Chloral Hydrate[1][4][5]
Duration of Sedation (minutes) 33.5 ± 11.3 to 80.6 ± 15.637.4 ± 3.4No significant difference from Chloral Hydrate[1][4][5]
Need for Second Dose 9% - 16%55% - 73.2%N/A[1][3]

Table 2: Adverse Effects of Sedative Agents

Adverse EffectChloral HydrateMidazolamDexmedetomidineSource(s)
Vomiting Higher incidenceLower incidenceLower incidence[6][7]
Crying/Resisting Higher incidenceN/ALower incidence[6][7]
Cough Higher incidenceN/ALower incidence[6][7]
Bradycardia Lower incidenceN/AHigher incidence[6][7]
Hypotension No significant differenceN/ANo significant difference[6][7]
Respiratory Events No significant differenceN/ANo significant difference[6][7]

Experimental Protocols

The methodologies outlined below are representative of the experimental designs used in the cited clinical trials comparing pediatric sedatives.

General Protocol for Comparative Sedation Studies

A common study design is a prospective, randomized, and often double-blinded clinical trial.

1. Patient Population:

  • Pediatric patients (typically aged 6 months to 8 years) scheduled for non-painful diagnostic procedures such as echocardiography, neuroimaging (CT/MRI), or auditory brainstem response testing.[1][3]

  • Patients are typically required to be in good health (e.g., American Society of Anesthesiologists [ASA] physical status I or II).

2. Drug Administration and Dosage:

  • Chloral Hydrate: Administered orally at a dose of 50-75 mg/kg.[1][3][5] In some studies, a maximum dose of 2g is set.[3]

  • Midazolam: Administered orally at a dose of 0.5 mg/kg, with a typical maximum dose of 10 mg.[3]

  • Dexmedetomidine: Administered intranasally at doses ranging from 1 to 3 µg/kg.[4][6]

  • For blinded studies, placebos are administered via the alternative routes to maintain blinding.

3. Monitoring and Data Collection:

  • Baseline Measurements: Vital signs (heart rate, blood pressure, respiratory rate, oxygen saturation) are recorded before drug administration.

  • Sedation Onset and Level: The time to achieve a predefined level of sedation is recorded. Sedation levels are often assessed using a standardized scale (e.g., the Ramsay Sedation Scale).

  • Continuous Monitoring: Vital signs are continuously monitored throughout the procedure and recovery period.

  • Efficacy Endpoints: The primary outcome is often the successful completion of the diagnostic procedure without the need for additional sedatives. Other efficacy measures include the time to onset of sedation, duration of sedation, and the need for a second dose of the sedative.[1][3]

  • Adverse Events: The incidence of adverse events such as vomiting, agitation, respiratory depression, bradycardia, and hypotension is systematically recorded.[6][7]

  • Recovery: The time to meet discharge criteria is documented.

4. Statistical Analysis:

  • Appropriate statistical tests (e.g., t-tests, chi-square tests) are used to compare the efficacy and safety outcomes between the different sedative groups.

Visualizations

Signaling Pathway of Trichloroethanol

The primary mechanism of action for this compound's active metabolite, trichloroethanol, is the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9][10]

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to TCE Trichloroethanol (from this compound) TCE->GABA_A_Receptor Allosterically modulates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Increased Cl- influx leads to Sedation Sedation / Hypnosis Hyperpolarization->Sedation Results in Sedation_Workflow Start Patient Recruitment (e.g., Pediatric patients for imaging) Inclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion Randomization Randomization Inclusion->Randomization Eligible Group_A Group A: Chloral Hydrate Randomization->Group_A Group_B Group B: Alternative Sedative (e.g., Midazolam) Randomization->Group_B Group_C Group C: Alternative Sedative (e.g., Dexmedetomidine) Randomization->Group_C Monitoring Baseline & Continuous Monitoring (Vital Signs, Sedation Score) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring Procedure Diagnostic Procedure Monitoring->Procedure Data_Collection Data Collection (Efficacy, Adverse Events) Procedure->Data_Collection Recovery Recovery & Discharge Data_Collection->Recovery Analysis Statistical Analysis Recovery->Analysis

References

Comparative Metabolic Stability of Chloralodol and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate is a critical early-stage gatekeeper in the path to clinical trials. This guide provides a comparative overview of the metabolic stability of Chloralodol and a series of its hypothetical analogs, supported by established experimental protocols.

This compound, a sedative-hypnotic agent, is known to be a prodrug of chloral hydrate.[1] Its therapeutic action is primarily mediated by its metabolite, trichloroethanol.[1] The metabolic pathway of this compound involves hydrolysis to chloral hydrate, which is then rapidly metabolized.[1][2][3] This metabolic cascade significantly influences the compound's pharmacokinetic profile and duration of action.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, the following table presents hypothetical data for this compound and three analogs. These analogs incorporate common structural changes aimed at modulating metabolic lability. The data are presented as would be obtained from a standard in vitro liver microsomal stability assay.

CompoundStructureModificationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-olParent Compound1546.2
Analog A 2-methyl-4-(2,2,2-trichloro-1-methoxyethoxy)pentan-2-olO-methylation of the hemiacetal hydroxyl4515.4
Analog B 2-methyl-4-(2,2-dichloro-1-hydroxyethoxy)pentan-2-olReplacement of a chlorine with hydrogen1069.3
Analog C 2-(fluoromethyl)-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-olIntroduction of a fluorine atom2527.7

Note: The data presented in this table are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.

Interpretation of Metabolic Stability Data

The hypothetical data suggest that modifications to the this compound structure can significantly impact its metabolic stability.

  • Analog A , with the hemiacetal hydroxyl group methylated, exhibits a longer half-life and lower intrinsic clearance compared to this compound. This is a plausible outcome as the methylation would block the initial hydrolysis step, thereby slowing down the metabolic cascade.

  • Analog B , where a chlorine atom is replaced by hydrogen, shows a shorter half-life and higher intrinsic clearance. The trichloromethyl group is a key site for metabolism, and a reduction in halogenation could potentially lead to faster oxidative metabolism.

  • Analog C , with the introduction of a fluorine atom, displays a moderately increased half-life and decreased intrinsic clearance. Fluorine substitution at a metabolically labile position can block cytochrome P450-mediated oxidation, a common strategy to enhance metabolic stability.[4][5]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following protocol details a standard procedure for determining the metabolic stability of compounds using liver microsomes. This in vitro assay is a cost-effective and high-throughput method widely used in early drug discovery.[6][7][8]

1. Materials and Reagents:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil, testosterone)

  • Acetonitrile (ice-cold) for reaction termination

  • Internal standard for LC-MS/MS analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the test compound (final concentration typically 1 µM) in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the liver microsomal protein (final concentration typically 0.5 mg/mL).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][9]

  • Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[8]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for the microsomal stability assay.

This compound This compound ChloralHydrate Chloral Hydrate This compound->ChloralHydrate Hydrolysis Trichloroethanol Trichloroethanol (Active Metabolite) ChloralHydrate->Trichloroethanol Reduction (Alcohol Dehydrogenase) TrichloroaceticAcid Trichloroacetic Acid ChloralHydrate->TrichloroaceticAcid Oxidation (Aldehyde Dehydrogenase) Excretion Excretion Trichloroethanol->Excretion TrichloroaceticAcid->Excretion

Caption: Metabolic pathway of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Mix Prepare Reaction Mixture (Buffer, NADPH System, Test Compound) Pre_Incubate Pre-incubate at 37°C Prep_Mix->Pre_Incubate Add_Microsomes Add Liver Microsomes Pre_Incubate->Add_Microsomes Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) Add_Microsomes->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis

Caption: Experimental workflow for the microsomal stability assay.

References

Validating Chloralodol as a Pharmacological Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Chloralodol, a sedative-hypnotic agent, to validate its use as a pharmacological tool in research settings. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its parent compound, chloral hydrate. This compound is a prodrug that is metabolized in the body to chloral hydrate, which is then further converted to its active metabolite, trichloroethanol. Therefore, the pharmacological effects of this compound are primarily attributable to trichloroethanol, making chloral hydrate a relevant surrogate for comparative analysis. This guide objectively compares the performance of chloral hydrate/Chloralodol with other commonly used sedative-hypnotics, supported by available experimental data and detailed methodologies.

Mechanism of Action and Pharmacological Profile

This compound, through its active metabolite trichloroethanol, exerts its sedative and hypnotic effects by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Trichloroethanol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the receptor's affinity for GABA. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and hypnosis.[1][2] This mechanism is similar to that of other major classes of sedative-hypnotics, including benzodiazepines and barbiturates.

Comparative Performance Data

Table 1: Preclinical Efficacy of Chloral Hydrate vs. Diazepam in Rodent Models

ParameterChloral HydrateDiazepamAnimal ModelReference
Sleep Latency Shorter onset of sleep observed.Longer onset compared to chloral hydrate at equivalent sedative doses.Young Children (Clinical)[3][4]
Sleep Duration Produces more sleep in the first hour of treatment.Similar overall sedative effects but less initial sleep induction.Young Children (Clinical)[3][4]
Anesthetic Dose (Surgical Anesthesia) 300 - 400 mg/kg (i.p.)Not typically used as a sole anesthetic agent.Rat[1]
Sedative Dose 300 mg/kg (oral)0.3 - 0.6 mg/kg (oral)Mouse, Young Children[1][4]

Table 2: Clinical Sedation Outcomes of Chloral Hydrate vs. Midazolam in Pediatric Patients

OutcomeChloral HydrateMidazolamStudy DesignReference
Sedation Success Rate HigherLowerProspective, randomized, double-blinded[5]
Time to Achieve Sedation ShorterLongerProspective, randomized, double-blinded[5]
Duration of Sedation LongerShorterProspective, randomized, double-blinded[5]
Adverse Events Lower risk of adverse events compared to other sedatives.Higher risk in the studied cohort.Propensity score-matched cohort study[6]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate sedative-hypnotic drugs in preclinical settings. These protocols can be adapted for the study of this compound.

Pentobarbital-Induced Sleeping Time Test

This is a classic screening method to assess the hypnotic potential of a test compound.

Objective: To determine if a test compound can potentiate the hypnotic effect of a sub-hypnotic dose of pentobarbital or prolong the sleep duration induced by a hypnotic dose of pentobarbital.

Materials:

  • Male ICR mice (20-25 g)

  • Test compound (this compound or other hypnotics)

  • Pentobarbital sodium (35 mg/kg, i.p.)

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Stopwatches

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to different groups of mice (n=8-10 per group) via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specific pretreatment time (e.g., 30 or 60 minutes), administer pentobarbital sodium (35 mg/kg, i.p.) to each mouse.

  • Immediately place each mouse in an individual observation cage.

  • Record the sleep latency , defined as the time from pentobarbital injection to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back). The loss of the righting reflex for more than 60 seconds is considered the onset of sleep.

  • Record the sleep duration , defined as the time from the loss to the recovery of the righting reflex. The recovery of the righting reflex is confirmed when the mouse can right itself three times within a 30-second period.

  • Compare the sleep latency and sleep duration between the vehicle-treated group and the test compound-treated groups.

Locomotor Activity Test

This test is used to evaluate the sedative or stimulant effects of a compound by measuring the spontaneous locomotor activity of an animal.

Objective: To assess the effect of a test compound on spontaneous locomotor activity.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Test compound (this compound or other sedatives)

  • Vehicle

  • Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Habituate the mice to the locomotor activity chambers for a period of 30-60 minutes before drug administration.

  • Administer the test compound or vehicle to different groups of mice.

  • Immediately place the mice back into the activity chambers.

  • Record the locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).

  • Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.

  • Compare the total locomotor activity and the activity over time between the vehicle-treated and test compound-treated groups.

Mandatory Visualizations

Signaling Pathway of Trichloroethanol at the GABA-A Receptor

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABAA GABA-A Receptor α, β, γ subunits Cl_channel Chloride Channel (Open) GABAA->Cl_channel Activates GABA GABA GABA->GABAA:head Binds TCE Trichloroethanol TCE->GABAA:head Positive Allosteric Modulation Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Neuronal_Inhibition Neuronal Inhibition (Sedation/Hypnosis) Hyperpolarization->Neuronal_Inhibition

Caption: Trichloroethanol's modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Evaluating Sedative-Hypnotics

Sedative_Workflow cluster_tests Behavioral Assessments start Start: Select Animal Model (e.g., Mice, Rats) acclimatization Acclimatization Period start->acclimatization drug_admin Drug Administration (this compound vs. Alternatives vs. Vehicle) acclimatization->drug_admin locomotor Locomotor Activity Test (Measure of Sedation) drug_admin->locomotor sleep_test Pentobarbital-Induced Sleeping Time Test (Measure of Hypnosis) drug_admin->sleep_test data_collection Data Collection (Latency, Duration, Activity Counts) locomotor->data_collection sleep_test->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis results Results Interpretation and Comparison analysis->results

Caption: A typical experimental workflow for the preclinical evaluation of sedative-hypnotics.

Conclusion

Based on the available data for its parent compound, chloral hydrate, this compound can be considered a valid pharmacological tool for inducing sedation and hypnosis in research settings, particularly when a rapid onset and robust effect are desired. Its mechanism of action via positive allosteric modulation of the GABA-A receptor is well-understood. However, researchers should be aware of its potential for adverse effects, which are similar to those of chloral hydrate, and the limited comparative data against newer hypnotics like Z-drugs. The experimental protocols provided in this guide offer a framework for conducting rigorous preclinical evaluations of this compound and other sedative-hypnotics. Further direct comparative studies on this compound are warranted to more definitively establish its pharmacological profile relative to current standard-of-care sedative-hypnotics.

References

Safety Operating Guide

Proper Disposal of Chloralodol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Chloralodol must adhere to stringent disposal procedures due to its classification as a controlled substance and its likely status as a hazardous waste. This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.

This compound, a pro-drug of chloral hydrate, is designated as a Schedule III controlled substance by the Drug Enforcement Administration (DEA).[1][2] Furthermore, its close chemical relationship to chloral hydrate, which is classified by the Environmental Protection Agency (EPA) as a U034 hazardous waste, indicates that this compound should be managed with the same level of caution.[1][2][3][4][5]

Key Disposal Considerations

Due to its dual classification, the disposal of this compound is governed by both DEA and EPA regulations. The primary objective is to render the substance "non-retrievable" through a secure and documented process.[6][7] Incineration at a DEA-registered and Resource Conservation and Recovery Act (RCRA)-permitted hazardous waste facility is the recommended method of destruction.[1][2][6][8]

Quantitative Data and Classifications

The following table summarizes the key classifications for this compound, which dictate its disposal pathway.

Classification Regulatory Body Code/Schedule Implication for Disposal
Controlled SubstanceDrug Enforcement Administration (DEA)Schedule IIIRequires adherence to DEA regulations for handling, record-keeping, and destruction.
Hazardous Waste (assumed based on chloral hydrate)Environmental Protection Agency (EPA)U034Must be managed and disposed of in accordance with RCRA hazardous waste regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

Step 1: Segregation and Labeling

  • Immediately segregate all expired, unused, or unwanted this compound from active inventory.

  • Label the waste container clearly as "Hazardous Waste: this compound (U034)" and "DEA Schedule III."

  • Ensure the container is appropriate for hazardous chemical waste—leak-proof, with a secure lid.

Step 2: Secure Storage

  • Store the segregated this compound waste in a designated, secure location with controlled access, as required for Schedule III substances.

  • Maintain an accurate inventory of the this compound designated for disposal.

Step 3: Engage a Licensed Disposal Vendor

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for disposal.

  • The EHS department will coordinate with a licensed hazardous waste contractor who is also registered with the DEA to handle and transport controlled substances. This contractor is often referred to as a "reverse distributor."[6][9]

Step 4: Documentation

  • Work with your EHS department and the disposal vendor to complete all necessary documentation. This may include:

    • A hazardous waste manifest.

    • A DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), which documents the destruction of controlled substances.[2][6]

    • An invoice or transfer document for Schedule III-V substances being transferred to a reverse distributor.[9]

  • Retain copies of all disposal records for a minimum of two years, or as required by your institution and local regulations.[9]

Step 5: Packaging for Transport

  • Package the this compound waste according to the instructions provided by the licensed disposal vendor and in compliance with Department of Transportation (DOT) regulations for transporting hazardous materials.

Step 6: Transfer of Custody

  • Transfer the packaged waste to the licensed vendor at the scheduled pickup time.

  • Ensure that the chain of custody is clearly documented on the hazardous waste manifest.

Step 7: Confirmation of Destruction

  • Obtain a certificate of destruction from the disposal vendor confirming that the this compound has been incinerated at a compliant facility.

  • File this certificate with your other disposal records.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. The safe handling of this compound in a laboratory setting, prior to its disposal, should be conducted in accordance with your institution's Chemical Hygiene Plan and standard laboratory safety practices for handling toxic and controlled substances.[10][11][12][13][14][15] This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, and working in a well-ventilated area or a fume hood.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Chloralodol_Disposal_Workflow start Start: Unwanted This compound Identified segregate Step 1: Segregate and Label as U034 & Schedule III start->segregate storage Step 2: Secure Storage (Controlled Access) segregate->storage contact_ehs Step 3: Contact EHS to Arrange Disposal storage->contact_ehs documentation Step 4: Complete DEA and EPA Documentation contact_ehs->documentation packaging Step 5: Package Waste for Transport documentation->packaging transfer Step 6: Transfer to Licensed DEA/RCRA Vendor packaging->transfer destruction Step 7: Incineration at Permitted Facility transfer->destruction end End: Receive and File Certificate of Destruction destruction->end

Caption: Logical workflow for the compliant disposal of this compound.

References

Navigating the Safe Handling of Chloralodol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling data for Chloralodol is limited. This guide is based on the properties of its active metabolite, chloral hydrate, which is classified as toxic if swallowed and causes skin and serious eye irritation.[1][2][3] A comprehensive, site-specific risk assessment should be conducted by qualified safety professionals before any handling of this compound.

This compound, a prodrug of chloral hydrate, is a hypnotic and sedative agent.[4] Although not widely in use, its handling in a research or pharmaceutical development setting necessitates stringent safety protocols to mitigate potential risks. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.

Essential Safety Information for this compound (based on Chloral Hydrate data)

A summary of the key hazards associated with chloral hydrate, the active metabolite of this compound, is presented below. These should be considered the minimum hazards to assume for this compound in the absence of specific data.

Hazard StatementClassificationPrecautionary Statements
H301: Toxic if swallowedAcute Toxicity, OralP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1][2][3] P330: Rinse mouth.[2][5]
H315: Causes skin irritationSkin IrritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3][5] P362: Take off contaminated clothing and wash before reuse.[3]
H319: Causes serious eye irritationEye IrritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5] P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Standard Operating Procedure for Handling this compound

The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Assess Risks handling Handling this compound (Weighing, Dissolving) ppe->handling Enter Designated Area cleanup Decontamination handling->cleanup Complete Experiment disposal Waste Disposal cleanup->disposal Segregate Waste doff_ppe Doff PPE disposal->doff_ppe Secure Waste handwash Hand Washing doff_ppe->handwash Exit Designated Area

Standard Operating Procedure for Handling this compound.

Detailed Experimental Protocol for Safe Handling

This protocol provides step-by-step guidance for researchers and laboratory personnel.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment, considering the quantity of this compound to be used and the procedures involved.

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for chemical spills readily available.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of powder-free nitrile gloves that have been tested for use with hazardous drugs.[6][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A full-face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

  • Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is required.[7] This should be worn over personal clothing.

  • Respiratory Protection: For weighing and handling of the solid form, a NIOSH-certified N95 respirator or higher is recommended to prevent inhalation of airborne particles.[6]

3. Handling and Experimental Procedures:

  • Weighing: Weigh solid this compound in a chemical fume hood or a containment ventilated enclosure. Use a disposable weighing dish to minimize contamination of the balance.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. If sonication is used, ensure the container is securely capped.

  • General Handling: Avoid eating, drinking, or smoking in the laboratory.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

4. Decontamination and Spill Cleanup:

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces with an appropriate cleaning agent.

  • Spills: In the event of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb and neutralize the material. For large spills, evacuate the laboratory and contact the institutional safety office.

5. Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE, weighing dishes, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any this compound-containing solutions down the drain.[11]

  • Disposal Protocol: All waste must be disposed of in accordance with federal, state, and local regulations for hazardous chemical waste.[10] If available, utilize a drug take-back program for disposal.[11][12] If a take-back program is not an option, the waste should be handled by a licensed hazardous waste disposal company.

By adhering to these procedures, researchers and drug development professionals can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory. Continuous evaluation of these procedures and adherence to institutional safety guidelines are paramount for maintaining a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.